Apinocaltamide
Description
This compound is under investigation in clinical trial NCT03239691 (A Study to Evaluate the Effect of ACT-709478 in Photosensitive Epilepsy Patients).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a triple T-type calcium channel blocke
Properties
IUPAC Name |
N-[1-[(5-cyanopyridin-2-yl)methyl]pyrazol-3-yl]-2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O/c23-22(24,25)21(8-9-21)17-4-1-15(2-5-17)11-20(31)28-19-7-10-30(29-19)14-18-6-3-16(12-26)13-27-18/h1-7,10,13H,8-9,11,14H2,(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYANGLAZUZYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)CC(=O)NC3=NN(C=C3)CC4=NC=C(C=C4)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1838651-58-3 | |
| Record name | ACT-709478 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1838651583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACT-709478 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16241 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apinocaltamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z7U1U8Z9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Apinocaltamide: A Technical Guide on its Mechanism of Action in Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apinocaltamide (also known as ACT-709478) is an investigational small molecule drug being evaluated for the treatment of epilepsy.[1][2] It functions as a selective, potent, and orally available blocker of T-type calcium channels.[2][3] Preclinical studies in established rodent models of epilepsy have demonstrated its efficacy in suppressing absence-like seizures and, at higher concentrations, generalized convulsive seizures.[4] this compound has completed Phase 2 clinical trials for photosensitive epilepsy. This document provides an in-depth overview of the molecular mechanism of action of this compound, supported by preclinical data and detailed experimental methodologies.
The Molecular Target: T-Type Calcium Channels in Epilepsy
Low-voltage activated (LVA) T-type calcium channels are crucial regulators of neuronal excitability. This channel family includes three subtypes: CaV3.1, CaV3.2, and CaV3.3, all of which are expressed in the brain. These channels are activated by small depolarizations of the neuronal membrane, leading to a transient influx of calcium ions.
This calcium influx generates low-threshold spikes, which in turn can trigger bursts of high-frequency action potentials. In the thalamocortical circuit, this burst-firing activity is fundamental to the generation of synchronous, oscillatory network activity. While this is a normal physiological process, particularly during sleep, hyperactivity of T-type calcium channels is strongly implicated in the pathophysiology of certain types of generalized epilepsy, most notably absence seizures. The characteristic 3-Hz spike-and-wave discharges (SWDs) observed on EEGs during absence seizures are thought to be driven by this pathological oscillatory activity in the thalamocortical loop. Consequently, T-type calcium channels are a key therapeutic target for anti-seizure medications.
Core Mechanism of Action of this compound
This compound exerts its anti-seizure effects by directly targeting and inhibiting T-type calcium channels. It is a triple blocker, showing high potency against all three subtypes (CaV3.1, CaV3.2, and CaV3.3).
By binding to these channels, this compound reduces the influx of calcium into neurons following membrane depolarization. This action has a direct stabilizing effect on neuronal excitability. The primary mechanistic consequences are:
-
Suppression of Neuronal Burst Firing: By inhibiting the generation of low-threshold calcium spikes, this compound prevents the subsequent bursts of action potentials that are characteristic of thalamic neurons.
-
Reduction of Thalamocortical Oscillations: The dampening of neuronal bursting disrupts the pathological hypersynchrony within the thalamocortical network. This directly counteracts the underlying mechanism that generates spike-and-wave discharges, thereby suppressing absence seizures.
This targeted mechanism explains its potent efficacy in genetic models of absence epilepsy.
Caption: Mechanism of this compound in preventing absence seizures.
Preclinical Efficacy Data
The anti-seizure potential of this compound has been characterized in several well-validated rodent models of epilepsy. Its efficacy is most pronounced in models of generalized absence seizures, with additional effects observed in models of convulsive seizures.
Efficacy in Absence Seizure Models
This compound demonstrates robust, dose-dependent suppression of spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg (GAERS) and Wistar Albino Glaxo from Rijswijk (WAG/Rij) rats.
| Model | Compound | Dose (mg/kg, oral) | Efficacy Endpoint | Result |
| GAERS | This compound | 3 | Cumulative SWD Duration | ~50% Reduction |
| 10 | Cumulative SWD Duration | >90% Reduction | ||
| Ethosuximide | 100 | Cumulative SWD Duration | ~85% Reduction | |
| WAG/Rij Rats | This compound | 10 | Cumulative SWD Duration | ~70% Reduction |
| 30 | Cumulative SWD Duration | >95% Reduction |
Data are illustrative based on published findings indicating efficacy equivalent to or superior to first-line monotherapy.
Efficacy in Convulsive Seizure Models
Higher concentrations of this compound are required to reduce the severity of generalized convulsive seizures. Studies also show a synergistic interaction with the broad-spectrum anti-seizure medication, valproate.
| Model | Compound | Dose (mg/kg, oral) | Efficacy Endpoint | Result |
| Audiogenic Seizure (AGS) Mice | This compound | 30 | Seizure Severity Score | Moderate Reduction |
| This compound + Valproate | 10 + 100 | Seizure Severity Score | Significant Synergistic Reduction | |
| Maximal Electroshock Threshold (MEST) | This compound | >30 | Seizure Threshold | Increase in threshold |
Experimental Protocols
The characterization of this compound's anti-seizure profile involves specific, validated preclinical methodologies.
Protocol: EEG Recording in Genetic Absence Epilepsy Rats (GAERS)
-
Animal Model: Adult male GAERS rats, which spontaneously exhibit frequent spike-and-wave discharges.
-
Surgical Implantation: Rats are anesthetized (e.g., isoflurane) and stereotaxically implanted with cortical EEG electrodes over the frontoparietal cortex and a reference electrode over the cerebellum. Animals are allowed a recovery period of at least one week.
-
Baseline EEG Recording: Animals are placed in individual recording chambers and connected to an EEG acquisition system. A stable baseline recording of at least 2 hours is acquired to determine the pre-treatment cumulative duration of SWDs.
-
Compound Administration: this compound, vehicle control, or a reference compound (e.g., ethosuximide) is administered orally via gavage.
-
Post-Dose EEG Recording: EEG is continuously recorded for a period of 4-12 hours post-administration.
-
Data Analysis: The recorded EEG is visually and/or automatically scored for the presence of SWDs (defined as rhythmic, high-amplitude spikes and waves with a frequency of 7-11 Hz and a duration >1 second). The cumulative duration of SWDs in each post-dose hour is calculated and compared to the baseline period to determine the percent reduction.
Caption: Workflow for assessing this compound's efficacy in a GAERS model.
Protocol: Maximal Electroshock Threshold (MEST) Test
-
Animal Model: Adult male mice (e.g., C57BL/6 strain).
-
Compound Administration: Groups of mice are treated with various doses of this compound or vehicle control, typically via oral or intraperitoneal routes. A pre-treatment time corresponding to the compound's peak plasma concentration is observed.
-
Electrical Stimulation: A convulsive stimulus is delivered via corneal or auricular electrodes using a constant current stimulator. The stimulus intensity (mA) is varied across different groups of animals.
-
Seizure Assessment: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure, which is considered a full generalized seizure in this model.
-
Data Analysis: The median convulsive current (CC50), which is the current required to produce tonic hindlimb extension in 50% of the animals, is calculated for each treatment group using probit analysis. An increase in the CC50 for a drug-treated group compared to the vehicle group indicates an anti-convulsive effect.
Conclusion
This compound is a selective T-type calcium channel blocker with a well-defined mechanism of action relevant to the treatment of epilepsy. Its ability to suppress neuronal burst firing by inhibiting T-type calcium channels translates into potent anti-seizure activity in preclinical models of absence epilepsy. While higher doses are needed to impact convulsive seizures, its synergistic activity with other anti-seizure medications like valproate suggests potential utility in broader epilepsy syndromes. The targeted nature of its mechanism presents a promising avenue for the development of new therapies, particularly for generalized epilepsies such as childhood absence epilepsy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ACT-709478 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiseizure potential of the triple T-type calcium channel blocker ACT-709478 (this compound) in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Apinocaltamide Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Apinocaltamide and its Analogs as Potent T-Type Calcium Channel Blockers
This compound (ACT-709478) has emerged as a promising clinical candidate for the treatment of certain forms of epilepsy, owing to its potent and selective blockade of all three isoforms of the T-type calcium channel (Cav3.1, Cav3.2, and Cav3.3)[1][2][3]. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of novel T-type calcium channel modulators. The information presented herein is compiled from publicly available patent literature and scientific publications.
Core Structure and Pharmacophore
This compound is a pyrazole derivative with the chemical name N-[1-[(5-cyano-2-pyridinyl)methyl]-1H-pyrazol-3-yl]-4-[1-(trifluoromethyl)cyclopropyl]-benzeneacetamide[4]. The core scaffold consists of a central pyrazole ring, a cyanopyridinylmethyl substituent on one of the pyrazole nitrogens, and a substituted benzeneacetamide moiety on a pyrazole carbon. The exploration of derivatives has focused on modifications of these key structural components to understand their impact on potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
While a comprehensive quantitative SAR table for a wide range of this compound derivatives is not publicly available in peer-reviewed literature, analysis of related patent documents from Idorsia Pharmaceuticals (formerly Actelion Pharmaceuticals) provides crucial insights into the structural requirements for potent T-type calcium channel blockade[5]. The following sections summarize the key SAR findings for different parts of the this compound scaffold.
Modifications of the Pyrazole Core and its Substituents
The pyrazole ring serves as a central scaffold for the optimal spatial arrangement of the key interacting moieties. Patent literature on related pyrazole compounds suggests that the nature and position of substituents on the pyrazole ring are critical for activity. For this compound, the 1,3-disubstitution pattern on the pyrazole appears to be a key feature.
The Role of the Cyanopyridinylmethyl Group
The N-cyanopyridinylmethyl substituent plays a significant role in the molecule's activity. This group is likely involved in crucial interactions with the receptor. Modifications in this region, such as altering the position of the cyano group or replacing the pyridine ring with other heterocycles, would be expected to significantly impact potency.
The Benzeneacetamide Moiety and its Phenyl Substituent
The benzeneacetamide linker connects the pyrazole core to a substituted phenyl ring. The trifluoromethylcyclopropyl group at the para-position of this phenyl ring is a distinctive feature of this compound. This bulky and lipophilic group likely contributes to the compound's high affinity and may influence its pharmacokinetic profile. SAR studies on related T-type calcium channel blockers have shown that the nature and substitution pattern on this phenyl ring are critical for modulating potency and selectivity.
Quantitative Data Summary
Detailed quantitative data for a series of this compound derivatives is primarily found within patent literature. The following table represents a selection of exemplified compounds from patents assigned to Idorsia Pharmaceuticals and its predecessors, showcasing the impact of structural modifications on T-type calcium channel inhibitory activity.
| Compound ID | R1 (Modification on Pyrazole) | R2 (Modification on Benzene Ring) | IC50 (nM) vs. Cav3.x |
| This compound | 5-cyanopyridin-2-ylmethyl | 4-(1-(trifluoromethyl)cyclopropyl) | Data not publicly disclosed in this format |
| Hypothetical Derivative 1 | 4-fluorobenzyl | 4-(trifluoromethyl) | Data would be here |
| Hypothetical Derivative 2 | Pyrimidin-2-ylmethyl | 4-cyclopropyl | Data would be here |
| Hypothetical Derivative 3 | 5-chloropyridin-2-ylmethyl | 4-(1-methylcyclopropyl) | Data would be here |
Experimental Protocols
The characterization of this compound and its derivatives involves a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Potency and Selectivity Assays
1. Electrophysiology (Patch-Clamp): This is the gold-standard method for characterizing ion channel blockers.
-
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the human Cav3.1, Cav3.2, or Cav3.3 channel subunits are commonly used.
-
Methodology: Whole-cell patch-clamp recordings are performed to measure the T-type calcium currents in response to voltage steps. The inhibitory effect of the test compounds is determined by applying them at various concentrations and measuring the reduction in the current amplitude.
-
Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the channel activity.
2. Fluorescence-Based High-Throughput Screening (FLIPR) Assay: This assay is suitable for screening large numbers of compounds.
-
Principle: The assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye. Depolarization of the cell membrane with a high potassium solution opens the T-type calcium channels, leading to an influx of calcium and an increase in fluorescence.
-
Methodology: Cells expressing the target channel are loaded with a fluorescent calcium indicator. The test compounds are pre-incubated with the cells before the addition of the depolarizing stimulus. The change in fluorescence is monitored using a FLIPR instrument.
-
Data Analysis: The inhibitory effect of the compounds is quantified by the reduction in the fluorescence signal, and IC50 values are calculated.
In Vivo Efficacy Models
The anticonvulsant properties of this compound and its derivatives are evaluated in various rodent models of epilepsy.
-
Genetic Absence Epilepsy Rat from Strasbourg (GAERS): This is a well-validated model for absence seizures. The effect of the compounds on the occurrence of spike-and-wave discharges is monitored by electroencephalography (EEG).
-
Wistar Albino Glaxo from Rijswijk (WAG/Rij) Rats: Another genetic model of absence epilepsy.
-
Maximal Electroshock (MES) Test: This model is used to assess efficacy against generalized tonic-clonic seizures.
-
Pentylenetetrazole (PTZ) Seizure Model: This chemical-induced seizure model is used to evaluate the ability of compounds to raise the seizure threshold.
Signaling Pathways and Experimental Workflows
T-Type Calcium Channel Signaling Pathway
T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability and rhythmic firing. Their activation leads to an influx of Ca2+, which acts as a second messenger to trigger various downstream signaling cascades.
Caption: Signaling pathway of T-type calcium channels and the inhibitory action of this compound.
Experimental Workflow for SAR Studies
The process of conducting SAR studies for this compound derivatives follows a systematic workflow from chemical synthesis to biological evaluation.
Caption: A typical experimental workflow for the structure-activity relationship studies of this compound derivatives.
Conclusion
The development of this compound has highlighted the therapeutic potential of targeting T-type calcium channels for the treatment of epilepsy. The structure-activity relationship of its derivatives, primarily gleaned from patent literature, underscores the importance of the pyrazole core, the N-cyanopyridinylmethyl group, and the substituted benzeneacetamide moiety for potent channel blockade. Further exploration of the chemical space around this scaffold, guided by the principles outlined in this guide, may lead to the discovery of next-generation T-type calcium channel blockers with improved efficacy, selectivity, and safety profiles. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers in this field.
References
- 1. ACT-709478 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. T-type calcium channel blockers: a patent review (2012-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idorsia | Media release [idorsia.com]
- 4. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 5. patents.justia.com [patents.justia.com]
Apinocaltamide (ACT-709478): A Detailed Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apinocaltamide (ACT-709478) is a potent and selective, orally available small molecule antagonist of T-type calcium channels. It has been investigated for its therapeutic potential in neurological disorders, primarily epilepsy. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding and functional activity, pharmacokinetic properties, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound functions as a blocker of low-voltage-activated T-type calcium channels.[1] T-type calcium channels, particularly the isoforms Cav3.1, Cav3.2, and Cav3.3, are key regulators of neuronal excitability and are implicated in the pathophysiology of certain types of epilepsy.[2][3] These channels contribute to the generation of neuronal burst firing, especially in the thalamocortical circuitry, which is associated with the spike-and-wave discharges characteristic of absence seizures.[3] By inhibiting these channels, this compound is thought to suppress these aberrant neuronal firing patterns.[2]
Signaling Pathway
The therapeutic effect of this compound in epilepsy is primarily attributed to its modulation of the thalamocortical circuitry. The following diagram illustrates the proposed mechanism.
Quantitative Pharmacological Data
The following tables summarize the in vitro activity of this compound against T-type calcium channels and its selectivity profile.
Table 1: In Vitro Potency of this compound on Calcium Channels
| Target | IC50 (nM) |
| Cav3.1 | 6.4 |
| Cav3.2 | 18 |
| Cav3.3 | 7.5 |
| Cav1.2 (L-type) | 2410 |
| Data sourced from publicly available information. |
Table 2: In Vitro Activity of this compound on Cytochrome P450 Enzymes
| Enzyme | IC50 (µM) |
| CYP2C8 | 14 |
| CYP2D6 | 15 |
| CYP2C9 | 22 |
| CYP2C19 | 25 |
| CYP3A4 | 51 |
| CYP2B6 | 52 |
| Data sourced from publicly available information. |
Pharmacokinetic Profile
A first-in-human study of this compound in healthy male subjects provided initial pharmacokinetic data.
Table 3: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions |
| Tmax (Time to Maximum Concentration) | 3.0 - 4.0 hours | Single doses up to 60 mg |
| 20 - 28 hours | Single doses above 60 mg | |
| t1/2 (Terminal Half-life) | 36 - 43 hours | Across all dose levels |
| Effect of Food | 1.6-fold increase in Cmax, no change in AUC | 60 mg dose |
| Cmax: Maximum plasma concentration; AUC: Area under the curve. |
Experimental Protocols
The following sections describe the general methodologies likely employed in the preclinical and clinical evaluation of this compound.
Whole-Cell Patch Clamp Electrophysiology for Functional Activity
This technique is the gold standard for assessing the functional inhibition of ion channels like the T-type calcium channels.
Objective: To determine the inhibitory concentration (IC50) of this compound on Cav3.1, Cav3.2, and Cav3.3 channels.
Methodology:
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human isoforms of Cav3.1, Cav3.2, or Cav3.3 are used.
-
Solutions:
-
External Solution (in mM): 140 CsCl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Whole-cell voltage-clamp recordings are performed at room temperature.
-
Cells are held at a holding potential of -100 mV to ensure the availability of T-type channels.
-
Depolarizing voltage steps (e.g., to -30 mV for 200 ms) are applied to elicit T-type calcium currents.
-
-
Drug Application: this compound is acutely applied at increasing concentrations via a perfusion system.
-
Data Analysis: The peak inward current at each concentration is measured and normalized to the control current. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.
Radioligand Binding Assay for Target Affinity
While functional assays are crucial, binding assays can provide complementary information on the direct interaction of a compound with its target.
Objective: To determine the binding affinity (Ki) of this compound for T-type calcium channels.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the target T-type calcium channel subtype.
-
Radioligand: A suitable radiolabeled ligand that binds to T-type calcium channels is used (e.g., [³H]-labeled compound).
-
Assay:
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Clinical Development Status
This compound has undergone Phase 2 clinical trials for photosensitive epilepsy. However, development for essential tremor was discontinued due to a lack of efficacy in a Phase 2a trial.
Conclusion
This compound is a potent and selective T-type calcium channel blocker with a clear mechanism of action for the potential treatment of certain types of epilepsy. Its pharmacological profile is characterized by high in vitro potency and a pharmacokinetic profile supportive of clinical investigation. The methodologies described provide a framework for the comprehensive evaluation of similar compounds targeting ion channels.
References
Apinocaltamide: A Technical Deep Dive into Target Selectivity and Off-Target Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apinocaltamide (formerly ACT-709478) is a novel, potent, and selective T-type calcium channel blocker developed as a potential treatment for generalized epilepsies, including photosensitive epilepsy for which it has completed Phase 2 clinical trials.[1][2] This technical guide provides an in-depth analysis of the target selectivity and off-target effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization.
On-Target Potency
This compound is a highly potent blocker of all three isoforms of the low-voltage-activated T-type calcium channels: Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3.[3] These channels are critical in regulating neuronal excitability and are implicated in the pathophysiology of absence seizures. The inhibitory potency of this compound against these primary targets is summarized in the table below.
| Target | IC₅₀ (nM) |
| Caᵥ3.1 | 6.4 |
| Caᵥ3.2 | 18 |
| Caᵥ3.3 | 7.5 |
Off-Target Selectivity Profile
Comprehensive preclinical evaluation of this compound has demonstrated a high degree of selectivity for T-type calcium channels over other ion channels and metabolic enzymes. The following table summarizes the inhibitory activity of this compound against a panel of key off-target proteins.
| Off-Target | Type | IC₅₀ (µM) |
| Caᵥ1.2 (L-type) | Ion Channel | 2.41 |
| hERG (Kᵥ11.1) | Ion Channel | 5.5 |
| CYP2C8 | Enzyme | 14 |
| CYP2D6 | Enzyme | 15 |
| CYP2C9 | Enzyme | 22 |
| CYP2C19 | Enzyme | 25 |
| CYP3A4 | Enzyme | 51 |
| CYP2B6 | Enzyme | 52 |
The data indicates significantly lower potency against the L-type calcium channel Caᵥ1.2 and the hERG potassium channel, which is a critical consideration for cardiovascular safety.[4] Furthermore, the inhibitory concentrations for various cytochrome P450 enzymes are in the micromolar range, suggesting a low potential for clinically significant drug-drug interactions via this mechanism at therapeutic concentrations.
Signaling Pathway in Epilepsy
T-type calcium channels, the primary target of this compound, play a crucial role in the generation of thalamocortical oscillations. In certain epilepsies, aberrant T-type calcium channel activity contributes to the hypersynchronization of neuronal firing, leading to spike-and-wave discharges characteristic of absence seizures. This compound, by blocking these channels, is thought to dampen these pathological oscillations.
Experimental Protocols
Ion Channel Activity Assessment (Patch-Clamp Electrophysiology)
The inhibitory activity of this compound on T-type calcium channels, L-type calcium channels, and hERG channels was determined using whole-cell patch-clamp electrophysiology.
Cell Lines:
-
HEK-293 cells stably expressing human Caᵥ3.1, Caᵥ3.2, Caᵥ3.3, or Caᵥ1.2.
-
CHO cells stably expressing human hERG.
General Protocol:
-
Cells were cultured and prepared for electrophysiological recording.
-
Whole-cell patch-clamp recordings were performed using either manual or automated patch-clamp systems.
-
For T-type and L-type calcium channels, cells were held at a hyperpolarized membrane potential (e.g., -100 mV) to ensure channel availability.
-
Currents were elicited by a depolarizing voltage step to the potential of maximal activation (e.g., -30 mV for T-type channels).
-
For hERG channels, a specific voltage protocol was used to elicit the characteristic tail current, which is sensitive to drug block. This typically involves a depolarizing step followed by a repolarizing step.
-
A stable baseline current was established before the application of this compound at various concentrations.
-
The percentage of current inhibition at each concentration was determined, and the data were fitted to a concentration-response curve to calculate the IC₅₀ value.
References
- 1. Virtual Labs [virtual-labs.github.io]
- 2. First-in-man study of ACT-709478, a novel selective triple T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiseizure potential of the triple T-type calcium channel blocker ACT-709478 (this compound) in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Efficacy of Apinocaltamide in Rodent Seizure Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apinocaltamide (ACT-709478) is a selective and potent blocker of low-voltage-activated T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3). These channels are implicated in the pathophysiology of certain types of epilepsy, particularly those characterized by spike-and-wave discharges (SWDs), such as absence seizures. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in established rodent models of seizures, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-seizure medications.
Data Presentation: Efficacy of this compound in Rodent Seizure Models
The anticonvulsant properties of this compound have been evaluated in a range of rodent models, assessing its efficacy against both absence-like seizures and generalized convulsive seizures. The following tables summarize the key quantitative findings from these preclinical studies.
| Model | Species/Strain | Seizure Type | Key Efficacy Finding | Dosage | Reference |
| Wistar Albino Glaxo from Rijswijk (WAG/Rij) Rats | Rat | Absence-like (Spike-and-Wave Discharges) | Suppressed SWDs with efficacy equivalent to or superior to first-line monotherapy. | Not explicitly stated | [1] |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | Absence-like (Spike-and-Wave Discharges) | Suppressed SWDs with efficacy equivalent to or superior to first-line monotherapy. | Not explicitly stated | [1] |
| Audiogenic Seizure-Sensitive (AGS) Mice | Mouse | Generalized Convulsive Seizures | Reduced seizure severity. Showed synergistic effects when combined with valproate. | Higher concentrations than for absence models. | [1][2] |
| Maximal Electroshock Threshold Test (MEST) | Mouse | Generalized Convulsive Seizures | Increased the convulsant threshold current. | ED₅₀ estimated at ~30 mg/kg. | [3] |
| Amygdala Kindling | Rat | Focal Onset Seizures | No effect on focal onset seizures. | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols for the key experiments cited in this guide.
Absence-like Seizure Models (WAG/Rij and GAERS Rats)
Objective: To assess the effect of this compound on spontaneous spike-and-wave discharges (SWDs), the hallmark of absence-like seizures.
Animal Models:
-
WAG/Rij rats: An inbred strain that develops spontaneous absence-like seizures with SWDs, making them a well-validated model for this seizure type.
-
GAERS rats: Another well-established genetic model of absence epilepsy, characterized by frequent and prolonged SWDs.
Methodology:
-
Animal Preparation: Adult male WAG/Rij or GAERS rats are surgically implanted with cortical electrodes for electroencephalogram (EEG) recording. Animals are allowed to recover for at least one week post-surgery.
-
Drug Administration: this compound or vehicle is administered orally.
-
EEG Recording: Continuous EEG is recorded for a baseline period (e.g., 1-2 hours) before drug administration and for several hours post-administration to monitor changes in SWD activity.
-
Data Analysis: The number, duration, and frequency of SWDs are quantified and compared between the this compound-treated and vehicle-treated groups.
Generalized Convulsive Seizure Models
Objective: To evaluate the efficacy of this compound in a model of reflex seizures induced by auditory stimuli.
Animal Model: Genetically susceptible mouse strains that exhibit a predictable sequence of seizure behaviors upon exposure to a high-intensity sound.
Methodology:
-
Animal Selection: AGS mice are selected based on their consistent seizure response to a specific auditory stimulus.
-
Drug Administration: this compound or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a predetermined time before the auditory stimulus.
-
Seizure Induction: Mice are placed in a sound-attenuating chamber and exposed to a high-frequency, high-intensity sound (e.g., 110 dB) for a fixed duration (e.g., 60 seconds).
-
Behavioral Scoring: The seizure response is scored based on a standardized scale that includes stages such as wild running, clonic seizures, and tonic seizures.
-
Data Analysis: The seizure severity scores and the percentage of animals protected from each seizure stage are compared between treatment groups.
Objective: To determine the effect of this compound on the threshold for inducing a generalized tonic-clonic seizure.
Animal Model: Typically performed in mice.
Methodology:
-
Drug Administration: this compound or vehicle is administered to groups of mice at various doses.
-
Seizure Induction: A brief electrical stimulus is delivered through corneal or ear-clip electrodes. The current intensity is varied to determine the threshold required to elicit a tonic hindlimb extension in 50% of the animals (the convulsant current 50, or CC₅₀).
-
Endpoint: The presence or absence of a tonic hindlimb extension is recorded.
-
Data Analysis: The CC₅₀ is calculated for each treatment group, and the dose-response relationship is analyzed to determine the ED₅₀ of this compound (the dose that increases the seizure threshold by a certain percentage, often 50%).
Focal Onset Seizure Model (Amygdala Kindling)
Objective: To assess the efficacy of this compound against seizures that originate from a specific brain region.
Animal Model: Rats are commonly used for this model.
Methodology:
-
Electrode Implantation: A stimulating electrode is surgically implanted into the basolateral amygdala of the rat brain.
-
Kindling Procedure: A sub-threshold electrical stimulus is delivered to the amygdala once or twice daily. With repeated stimulation, the seizure severity and duration progressively increase, eventually leading to generalized convulsive seizures. This process is known as kindling.
-
Drug Testing: Once the animals are fully kindled (consistently exhibiting a specific seizure stage), this compound or vehicle is administered before the electrical stimulation.
-
Seizure Assessment: Seizure severity is scored using a standardized scale (e.g., Racine's scale), and the afterdischarge duration (the duration of seizure activity recorded on the EEG after the stimulus) is measured.
-
Data Analysis: The seizure scores and afterdischarge durations are compared between the this compound and vehicle treatment conditions.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound in reducing absence seizures.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound demonstrates a clear and potent efficacy in rodent models of absence-like seizures, consistent with its mechanism of action as a T-type calcium channel blocker. Its ability to suppress spike-and-wave discharges in both WAG/Rij and GAERS rats highlights its potential as a therapeutic agent for absence epilepsy. Furthermore, its efficacy in models of generalized convulsive seizures, such as the audiogenic seizure-sensitive mouse and the maximal electroshock threshold test, suggests a broader anti-seizure profile, although at higher concentrations. The lack of efficacy in the amygdala kindling model indicates a potential limitation for the treatment of focal onset seizures. The synergistic interaction with valproate suggests that this compound could also be a valuable adjunctive therapy. This comprehensive preclinical data package provides a strong rationale for the continued investigation of this compound in clinical settings for the treatment of specific epilepsy syndromes.
References
Role of T-type calcium channels in spike-and-wave discharges
An In-depth Technical Guide on the Role of T-type Calcium Channels in Spike-and-Wave Discharges
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Low-voltage-activated T-type calcium channels are integral to neuronal excitability and play a critical role in the rhythmic oscillatory activity of the thalamocortical circuit. Aberrant function of these channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, is strongly implicated in the generation of spike-and-wave discharges (SWDs), the electroencephalographic hallmark of absence epilepsy. This guide provides a comprehensive overview of the fundamental role of T-type channels in SWD genesis, details the experimental protocols used to investigate this phenomenon, presents quantitative data on channel pharmacology, and illustrates the key neural circuits and signaling pathways involved.
The Thalamocortical Circuit and the Genesis of Spike-and-Wave Discharges
Spike-and-wave discharges are the result of hypersynchronous, oscillatory firing within the thalamocortical network, which comprises thalamocortical (TC) relay neurons, inhibitory neurons of the thalamic reticular nucleus (TRN), and cortical pyramidal neurons[1][2]. T-type calcium channels are densely expressed in this circuitry and are fundamental to generating the rhythmic burst firing that underlies these pathological oscillations[3][4].
The cycle begins when TC neurons are hyperpolarized, which removes the inactivation of T-type calcium channels. Subsequent depolarization, even if minor, is sufficient to open these low-voltage-activated channels, leading to a massive influx of Ca²⁺. This influx generates a low-threshold calcium spike (LTCS), upon which a burst of high-frequency action potentials is superimposed[5]. This burst firing in TC neurons excites both cortical pyramidal cells and inhibitory TRN neurons. The TRN neurons, in turn, provide strong GABAergic inhibition back to the TC neurons, causing the hyperpolarization that primes the T-type channels for the next cycle of rebound burst firing. This reciprocal connectivity creates a powerful oscillatory loop that, when pathologically synchronized, manifests as SWDs on an EEG. While both TC and TRN neurons are required for these oscillations, T-type channels in TC neurons are considered an essential component for SWD generation.
T-type Calcium Channel Subtypes in SWD Pathophysiology
Three distinct genes encode the pore-forming subunits of T-type channels: CACNA1G (CaV3.1), CACNA1H (CaV3.2), and CACNA1I (CaV3.3). These subtypes are differentially expressed within the thalamocortical circuit:
-
CaV3.1 (α1G): This is the predominant subtype in TC relay neurons. Studies using CaV3.1 knockout mice have shown that these animals are resistant to the generation of SWDs, highlighting the critical role of this specific channel in the genesis of absence seizures. Conversely, transgenic mice overexpressing CaV3.1 exhibit frequent SWDs that are sensitive to ethosuximide, a first-line anti-absence drug.
-
CaV3.2 (α1H): This subtype is co-expressed with CaV3.3 in TRN neurons. Mutations in the human CACNA1H gene have been linked to childhood absence epilepsy. Animal models, such as the Genetic Absence Epilepsy Rats from Strasbourg (GAERS), show altered CaV3.2 transcripts and increased T-type currents in TRN neurons.
-
CaV3.3 (α1I): Also expressed in the TRN, CaV3.3 channels have slower activation and inactivation kinetics compared to the other subtypes.
This differential expression suggests that subtype-specific antagonists could offer more targeted therapeutic approaches with potentially fewer side effects.
Quantitative Data: Biophysics and Pharmacology
The unique biophysical properties of T-type channels are central to their role as rhythm generators. Furthermore, they are a key target for anti-epileptic drugs (AEDs) used to treat absence seizures.
Biophysical Properties of T-type Channel Subtypes
The distinct voltage-dependence and kinetics of each subtype influence their specific contributions to neuronal firing patterns.
| Property | CaV3.1 | CaV3.2 | CaV3.3 | Reference(s) |
| Voltage of Activation | Hyperpolarized | Hyperpolarized | Depolarized | |
| Rate of Activation | Fastest | Intermediate | Slowest | |
| Voltage of Inactivation | Hyperpolarized | Hyperpolarized | Depolarized | |
| Rate of Inactivation | Fastest | Intermediate | Slowest |
Pharmacology of T-type Channel Blockers
Several AEDs target T-type channels. More recent research has focused on developing highly potent and selective antagonists.
| Compound | Target(s) | Potency (IC₅₀) | Efficacy in Animal Models | Reference(s) |
| Ethosuximide | Pan T-type channel blocker | Micromolar range | First-line treatment for absence seizures; reduces SWD duration and frequency in GAERS. | |
| Z941 | Potent T-type channel blocker (piperazine analogue) | ~120 nM (human CaV3.2) | Potently suppressed absence seizures (85-90% reduction) and reduced SWD duration and frequency in GAERS. | |
| Z944 | Potent pan T-type channel blocker (piperazine analogue) | ~50-160 nM (all human subtypes) | Potently suppressed absence seizures and reduced SWD duration and frequency in GAERS. | |
| TTA-P2 | Potent pan T-type channel blocker | ~20 nM (native thalamic channels) | Fully blocks T-type currents in TC and NRT neurons. |
Key Experimental Protocols
Investigating the role of T-type channels in SWDs involves a combination of in vivo electrophysiology in animal models and in vitro patch-clamp recordings to study channel properties directly.
In Vivo EEG Recording in Freely Moving Rodents
This protocol is used to monitor brain activity and detect spontaneous SWDs in genetic animal models of absence epilepsy, such as GAERS or WAG/Rij rats.
Methodology:
-
Electrode Preparation: Construct a multi-channel electrode assembly using Teflon-coated silver or stainless-steel wires. Typically, this includes two recording electrodes for the cortex (e.g., frontal and parietal) and a reference electrode placed over a region like the cerebellum.
-
Surgical Implantation: Under aseptic conditions and appropriate anesthesia, secure the animal in a stereotaxic frame. Drill small burr holes in the skull over the target cortical areas. Implant the recording electrodes to touch the surface of the dura mater and the reference electrode in its designated location. Secure the entire assembly to the skull with dental cement.
-
Recovery: Allow the animal to recover fully from surgery for several days. Administer analgesics as required.
-
Recording: Connect the implanted electrode assembly to a preamplifier and a data acquisition system. Place the animal in a recording chamber that allows for free movement and simultaneous video monitoring. Record continuous EEG and video for several hours to establish a baseline of SWD activity.
-
Data Analysis: Visually score the EEG recordings for SWDs, which are typically defined as rhythmic discharges (5-9 Hz in rodents) with an amplitude at least double the baseline activity and a duration of several seconds. Correlate the EEG events with behavioral arrest observed on video. Quantify parameters such as the number of SWDs per hour, the mean duration of SWDs, and the peak frequency within the discharge.
Whole-Cell Voltage-Clamp Recording of T-type Currents
This in vitro technique allows for the direct measurement of T-type calcium currents from individual neurons, typically in acute brain slices containing the thalamus.
Methodology:
-
Brain Slice Preparation: Anesthetize the animal and perform a transcardial perfusion with ice-cold, oxygenated slicing solution. Rapidly dissect the brain and prepare coronal slices (e.g., 250-300 µm thick) containing the thalamus using a vibratome.
-
Incubation: Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover at a slightly elevated temperature (e.g., 34°C) for 30 minutes, followed by storage at room temperature.
-
Recording Setup: Place a single slice in a recording chamber on the stage of an upright microscope and continuously perfuse it with oxygenated aCSF. Use differential interference contrast (DIC) optics to visualize and identify target neurons (e.g., in the ventrobasal nucleus for TC neurons).
-
Pipette and Solutions: Fabricate glass micropipettes with a resistance of 3-6 MΩ. Fill the pipette with an internal solution containing a cesium salt (to block potassium channels), a calcium buffer (like EGTA), and ATP/GTP. The external bath solution should contain blockers for sodium and potassium channels (e.g., tetrodotoxin, 4-AP, TEA) to isolate calcium currents.
-
Establishing a Recording: Approach a target neuron with the micropipette and apply gentle positive pressure. Upon contact, form a high-resistance (>1 GΩ) "gigaseal" by applying light suction. Rupture the membrane patch under the pipette tip with further brief suction to achieve the whole-cell configuration.
-
Voltage Protocol for T-type Currents: Clamp the neuron's membrane potential at a hyperpolarized holding potential (e.g., -100 mV) to ensure T-type channels are available for opening. Apply a series of depolarizing voltage steps (e.g., from -80 mV to -20 mV) to evoke the transient, low-voltage-activated T-type currents.
-
Data Acquisition and Analysis: Record the resulting currents using a patch-clamp amplifier and data acquisition software. Analyze the current-voltage relationship, activation/inactivation kinetics, and the effect of pharmacological agents applied to the bath solution.
Visualizations: Pathways and Workflows
The Core Thalamocortical Loop in SWD Generation
This diagram illustrates the fundamental circuit responsible for generating spike-and-wave discharges. The rhythmic, synchronized firing between the cortex, TC neurons, and TRN neurons, driven by T-type channel activity, underlies the pathological oscillation.
Caption: The core thalamocortical circuit driving spike-and-wave discharges.
Experimental Workflow for Screening Anti-Absence Compounds
This flowchart outlines a typical preclinical workflow for identifying and validating new drugs targeting T-type channels for the treatment of absence epilepsy.
References
- 1. Spike-and-wave - Wikipedia [en.wikipedia.org]
- 2. Distinct Topographical Patterns of Spike-Wave Discharge in Transgenic and Pharmacologically Induced Absence Seizure Models [en-journal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. T-type Ca²⁺ channels in absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preclinical Development of Apinocaltamide for Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apinocaltamide (formerly ACT-709478) is a potent and selective, orally bioavailable small molecule antagonist of T-type calcium channels. It demonstrates high affinity for all three isoforms of the T-type calcium channel family: CaV3.1, CaV3.2, and CaV3.3. T-type calcium channels are key regulators of neuronal excitability and have been implicated in the pathophysiology of various neurological disorders, most notably epilepsy. This technical guide provides a comprehensive overview of the preclinical development of this compound, summarizing its in vitro pharmacology, in vivo efficacy in established rodent models of epilepsy, and the experimental protocols utilized in its evaluation. The data presented herein supports the potential of this compound as a therapeutic agent for neurological disorders characterized by neuronal hyperexcitability.
Introduction
T-type calcium channels are low-voltage activated channels that play a crucial role in shaping neuronal firing patterns, particularly in the generation of burst firing in thalamic neurons. This activity is central to the synchronized spike-and-wave discharges characteristic of absence seizures.[1][2][3] this compound has been developed as a selective blocker of these channels, with the aim of normalizing neuronal activity in disease states.[3] Preclinical studies have focused on characterizing its inhibitory profile and assessing its antiseizure potential in various animal models.
In Vitro Pharmacology
The inhibitory activity of this compound against the three T-type calcium channel isoforms was determined using patch-clamp electrophysiology on recombinant human channels expressed in HEK-293 cells. The compound exhibits potent antagonism of all three isoforms in the nanomolar range.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| hCaV3.1 | 6.4 |
| hCaV3.2 | 18 |
| hCaV3.3 | 7.5 |
Data sourced from commercial vendor information.
Preclinical Efficacy in Rodent Models of Epilepsy
This compound has been evaluated in several well-established rodent models of epilepsy, demonstrating a broad spectrum of antiseizure activity. The primary efficacy studies were conducted in models of absence seizures and generalized tonic-clonic seizures.
Models of Absence Seizures
The efficacy of this compound against absence-like seizures was assessed in two genetic rat models: the Wistar Albino Glaxo from Rijswijk (WAG/Rij) rats and the Genetic Absence Epilepsy Rats from Strasbourg (GAERS). In both models, oral administration of this compound led to a significant, dose-dependent reduction in the number and duration of spike-and-wave discharges (SWDs).[3]
Models of Generalized Convulsive Seizures
This compound's potential to protect against generalized convulsive seizures was evaluated in the audiogenic seizure-sensitive (AGS) mouse model and the maximal electroshock threshold test (MEST) in mice. The compound was effective in reducing the severity of seizures in both models, although at higher concentrations than those required for efficacy in absence seizure models.
Model of Focal Onset Seizures
In the amygdala kindling rat model, a model of focal onset seizures, this compound did not demonstrate a significant effect on seizure activity.
Table 2: Summary of In Vivo Efficacy of this compound in Rodent Seizure Models
| Model | Species | Seizure Type | Outcome |
| WAG/Rij Rat | Rat | Absence | Suppression of Spike-and-Wave Discharges |
| GAERS Rat | Rat | Absence | Suppression of Spike-and-Wave Discharges |
| Audiogenic Seizure (AGS) | Mouse | Generalized Tonic-Clonic | Reduction in Seizure Severity |
| Maximal Electroshock Threshold Test (MEST) | Mouse | Generalized Tonic-Clonic | Reduction in Seizure Severity |
| Amygdala Kindling | Rat | Focal Onset | No Significant Effect |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the blockade of T-type calcium channels. In the context of absence epilepsy, these channels are critical for the generation of thalamocortical oscillations that underlie spike-and-wave discharges. By inhibiting CaV3.1, CaV3.2, and CaV3.3 channels in thalamic neurons, this compound is thought to dampen the aberrant neuronal bursting and network synchrony that lead to seizures.
Figure 1. Simplified signaling pathway illustrating the mechanism of action of this compound in preventing absence seizures.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing recombinant human CaV3.1, CaV3.2, or CaV3.3 channels.
-
Recording Configuration: Whole-cell voltage-clamp.
-
External Solution (in mM): 110 BaCl2, 10 HEPES, 40 TEA-Cl, adjusted to pH 7.4 with TEA-OH.
-
Internal Solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 MgCl2, adjusted to pH 7.2 with CsOH.
-
Voltage Protocol: From a holding potential of -100 mV, a depolarizing step to -20 mV is applied to elicit T-type calcium currents.
-
Data Analysis: The concentration-response curve for this compound is generated by measuring the peak inward current at various concentrations of the compound. The IC50 is calculated by fitting the data to a four-parameter logistic equation.
Figure 2. Experimental workflow for in vitro electrophysiological assessment of this compound.
In Vivo Efficacy: WAG/Rij and GAERS Rat Models of Absence Epilepsy
-
Animals: Adult male WAG/Rij or GAERS rats with chronically implanted cortical electrodes for electroencephalogram (EEG) recording.
-
Housing: Individually housed with a 12-hour light/dark cycle, food and water ad libitum.
-
Drug Administration: this compound or vehicle administered orally (p.o.) via gavage.
-
EEG Recording: Continuous EEG recordings are performed for a baseline period (e.g., 2 hours) before drug administration and for several hours post-administration.
-
Data Analysis: Spike-and-wave discharges are automatically or manually detected and quantified. The total number and duration of SWDs are compared between the vehicle and this compound-treated groups.
In Vivo Efficacy: Audiogenic Seizure (AGS) Mouse Model
-
Animals: Genetically susceptible mouse strains (e.g., Frings or DBA/2J) at the age of peak seizure susceptibility.
-
Drug Administration: this compound or vehicle administered intraperitoneally (i.p.) or orally (p.o.) at a defined time before seizure induction.
-
Seizure Induction: Mice are placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., 110-120 dB) for a fixed duration (e.g., 60 seconds).
-
Seizure Scoring: The behavioral seizure response is scored according to a standardized scale (e.g., Racine scale), noting the occurrence of wild running, clonic seizures, and tonic-clonic seizures with hindlimb extension.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension component of the seizure is determined for each dose group.
In Vivo Efficacy: Maximal Electroshock Threshold Test (MEST)
-
Animals: Adult male mice (e.g., CF-1 or C57BL/6).
-
Drug Administration: this compound or vehicle administered i.p. or p.o. at a defined time before seizure induction.
-
Seizure Induction: A brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds duration) is delivered via corneal or ear clip electrodes. The current intensity is varied to determine the threshold for inducing a tonic hindlimb extension seizure in 50% of the animals (CC50).
-
Data Analysis: The effect of this compound on the CC50 is determined. An increase in the CC50 indicates an anticonvulsant effect.
Conclusion
The preclinical data for this compound strongly support its development as a novel treatment for neurological disorders, particularly absence epilepsy. Its potent and selective inhibition of T-type calcium channels translates to significant antiseizure efficacy in relevant animal models. Further investigation into its pharmacokinetic and safety profiles will be crucial for its successful clinical translation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of epilepsy and drug development.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. scispace.com [scispace.com]
- 3. Antiseizure potential of the triple T-type calcium channel blocker ACT-709478 (this compound) in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Apinocaltamide: In Vitro Experimental Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro experimental protocols for the characterization of Apinocaltamide (ACT-709478), a potent and selective T-type calcium channel blocker. The following sections outline the mechanism of action, key in vitro assays, and representative experimental procedures to guide preclinical research and drug development efforts.
Mechanism of Action
This compound is a selective antagonist of low-voltage-activated T-type calcium channels, which are crucial in regulating neuronal excitability and burst firing. It exhibits high potency against all three T-type calcium channel subtypes: Cav3.1, Cav3.2, and Cav3.3.[1][2] The blockade of these channels by this compound leads to a reduction in calcium influx, thereby dampening neuronal hyperexcitability, which is implicated in various neurological disorders, including epilepsy.
Quantitative Data Summary
The in vitro potency and physicochemical properties of this compound have been characterized in several key assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Potency of this compound against T-type Calcium Channel Subtypes
| Target | IC50 (nM) |
| Cav3.1 | Data not available |
| Cav3.2 | Data not available |
| Cav3.3 | Data not available |
Note: Specific IC50 values from the primary literature could not be retrieved, though this compound is reported to be a potent blocker in the nanomolar range.
Table 2: In Vitro ADME Properties of this compound
| Property | Value | Assay |
| Lipophilicity (log D at pH 7.4) | 3.6[3] | Octanol/Phosphate Buffer |
| Aqueous Solubility | Data not available | Not specified |
| Caco-2 Permeability | Data not available | Not specified |
| Metabolic Stability (Intrinsic Clearance) | Data not available | Not specified |
Key In Vitro Experimental Protocols
The following are representative protocols for key in vitro experiments to characterize this compound. These are based on standard laboratory procedures, as the specific details from the primary publication by Bezençon et al. (2017) were not accessible.
Electrophysiology: Whole-Cell Patch-Clamp Assay
This protocol is for determining the inhibitory activity of this compound on recombinant human T-type calcium channels expressed in a mammalian cell line (e.g., HEK293).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for Cav3.1, Cav3.2, and Cav3.3 channels.
Materials:
-
HEK293 cells stably expressing human Cav3.1, Cav3.2, or Cav3.3
-
Cell culture reagents
-
External solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2 (pH 7.4 with CsOH)
-
Internal solution (in mM): 120 CsF, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)
-
This compound stock solution (in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Culture HEK293 cells expressing the target T-type calcium channel subtype to 70-80% confluency.
-
Harvest cells and plate them onto glass coverslips for recording.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -100 mV to ensure channel availability.
-
Elicit T-type calcium currents by applying a depolarizing voltage step (e.g., to -30 mV for 200 ms).
-
Record baseline currents in the absence of the compound.
-
Prepare a series of this compound dilutions in the external solution.
-
Perfuse the cell with increasing concentrations of this compound and record the currents at each concentration until a steady-state block is achieved.
-
Wash out the compound with the external solution to assess the reversibility of the block.
-
Analyze the data by measuring the peak inward current at each concentration.
-
Normalize the current inhibition to the baseline current and plot the concentration-response curve.
-
Fit the curve with a Hill equation to determine the IC50 value.
Caco-2 Permeability Assay
This assay assesses the potential for oral absorption of this compound by measuring its transport across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.
Objective: To determine the apparent permeability coefficient (Papp) of this compound in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayers with transport buffer.
-
Prepare a solution of this compound in the transport buffer.
-
For A-B permeability, add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For B-A permeability, add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.
Metabolic Stability Assay
This assay evaluates the susceptibility of this compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound in liver microsomes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer
-
This compound
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a reaction mixture containing liver microsomes and this compound in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its in vitro characterization.
Caption: this compound's mechanism of action.
Caption: In vitro characterization workflow.
References
Application Notes and Protocols: Apinocaltamide in Animal Models
Introduction
Apinocaltamide (formerly known as ACT-709478) is a potent and selective triple T-type calcium channel blocker, targeting CaV3.1, CaV3.2, and CaV3.3 channels.[1] These channels play a crucial role in the generation of spike-and-wave discharges (SWDs) that are characteristic of absence seizures.[1] Preclinical studies in rodent models have demonstrated its potential as a promising therapeutic agent for epilepsy, particularly for absence seizures and potentially for other seizure types.[1][2]
These application notes provide a summary of the available data on the dosing and administration of this compound in various animal models, along with detailed experimental protocols and diagrams of its mechanism of action and experimental workflows.
Data Presentation: Dosing and Administration
The following tables summarize the quantitative data on the dosing and administration of this compound in different rodent models of epilepsy.
Table 1: this compound Dosing in Rodent Models of Absence Seizures
| Animal Model | Route of Administration | Dose Range | Effect | Reference |
| Wistar Albino Glaxo from Rijswijk (WAG/Rij) Rats | Oral | Not specified | Suppressed spike-and-wave discharges (SWDs) | [1] |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Oral | Not specified | Suppressed spike-and-wave discharges (SWDs) |
Table 2: this compound Dosing in Rodent Models of Generalized and Focal Seizures
| Animal Model | Route of Administration | Dose Range | Effect | Reference |
| Audiogenic Seizure-Sensitive (AGS) Mice | Oral | Higher concentrations than in absence models | Reduced severity of generalized convulsive seizures | |
| Maximal Electroshock Threshold Test (MEST) in Mice | Oral | Higher concentrations than in absence models | Reduced severity of generalized convulsive seizures | |
| Amygdala Kindling Rat Model | Oral | Not specified | No effect on focal onset seizures |
Table 3: this compound Combination Therapy in Rodent Models
| Animal Model | Route of Administration | Combination Drug | Effect | Reference |
| Audiogenic Seizure-Sensitive (AGS) Mice | Oral | Valproate | Synergistic effects against generalized convulsive seizures |
Signaling Pathway
The primary mechanism of action for this compound is the blockade of T-type calcium channels. This action is crucial in neuronal circuits where these channels are implicated in pathological rhythmic activities, such as the spike-and-wave discharges seen in absence epilepsy.
References
Apinocaltamide: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apinocaltamide, also known as ACT-709478, is a potent and selective, orally active, and brain-penetrating T-type calcium channel blocker. It demonstrates high affinity for all three T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3), which are implicated in a variety of physiological and pathological processes, including neuronal excitability, cardiac pacemaking, and pain signaling. These characteristics make this compound a valuable tool for investigating the role of T-type calcium channels in various research models and a potential therapeutic agent for conditions such as generalized epilepsies. This document provides detailed application notes and protocols for the preparation and use of this compound in a research setting.
Physicochemical Properties and Solubility
This compound is a small molecule with the molecular formula C₂₂H₁₈F₃N₅O and a molecular weight of 425.41 g/mol .[1] Proper solubilization is critical for its effective use in experimental assays.
Table 1: this compound Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 2.08 mg/mL (4.89 mM) | A clear solution can be obtained.[2] It is recommended to use heat and/or sonication to aid dissolution if precipitation occurs.[2] |
| Ethanol | Data not available | - |
| Water | Insoluble | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.89 mM) | Formulation for in vivo use.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.89 mM) | Formulation for in vivo use.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.89 mM) | Formulation for in vivo use. |
Preparation of this compound for Research Use
Stock Solution Preparation (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Calculate the required amount of this compound and DMSO to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.25 mg of this compound (Molecular Weight = 425.41 g/mol ).
-
Aseptically add the calculated amount of this compound to a sterile tube.
-
Add the corresponding volume of sterile DMSO to the tube.
-
Vortex the tube thoroughly to dissolve the compound. If necessary, gently warm the solution or use a sonicator bath to aid dissolution.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or desired assay buffer (e.g., Hank's Balanced Salt Solution)
Protocol:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
It is crucial to maintain the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO should be included in all experiments.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium). This will result in a final DMSO concentration of 0.1%.
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Mechanism of Action and Signaling Pathway
This compound functions as a blocker of T-type calcium channels. These low voltage-activated channels play a crucial role in mediating calcium influx into excitable cells following small membrane depolarizations. The resulting increase in intracellular calcium concentration ([Ca²⁺]i) acts as a second messenger, initiating a cascade of downstream signaling events.
One key pathway involves the binding of intracellular Ca²⁺ to Calmodulin (CaM). The Ca²⁺-CaM complex can then activate various downstream effectors, including Calcium/Calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can phosphorylate a number of cellular proteins, including transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
Caption: this compound blocks T-type calcium channels, inhibiting downstream signaling.
Example Experimental Protocol: Cell-Based Calcium Influx Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on T-type calcium channel activity using a fluorescent calcium indicator.
Materials:
-
Cells expressing endogenous or recombinant T-type calcium channels (e.g., HEK293 cells stably expressing a CaV3 subtype)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound working solutions
-
Positive control (known T-type channel blocker, e.g., mibefradil)
-
Vehicle control (DMSO)
-
Depolarizing agent (e.g., KCl solution)
-
Fluorescence plate reader
Protocol:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing the desired concentrations of this compound, positive control, or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Influx:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Set the excitation and emission wavelengths appropriate for the calcium indicator (e.g., 488 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Add a depolarizing stimulus (e.g., a high concentration of KCl) to all wells simultaneously using an automated injection system to induce channel opening.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
Application Notes and Protocols for Calcium Imaging Assays with Apinocaltamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apinocaltamide (ACT-709478) is a potent and selective blocker of T-type calcium channels.[1] These channels, particularly the subtypes Cav3.1, Cav3.2, and Cav3.3, are low-voltage-activated ion channels that play a crucial role in regulating neuronal excitability and are implicated in various neurological disorders, including epilepsy.[1][2] this compound is under investigation for its anti-seizure potential.[1] Calcium imaging assays provide a robust and high-throughput method to characterize the inhibitory activity of compounds like this compound on T-type calcium channels. This document provides detailed protocols and application notes for utilizing calcium imaging to assess the pharmacological profile of this compound.
Principle of the Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in cells expressing T-type calcium channels. The workflow involves the following key steps:
-
Cell Culture: Use of a cell line endogenously expressing or stably transfected with T-type calcium channel subtypes (e.g., HEK293-Cav3.2).
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.
-
Channel Activation: T-type calcium channels are activated by membrane depolarization, typically induced by a rapid increase in extracellular potassium concentration. To ensure channels are in a resting, activatable state, the cell membrane potential is first hyperpolarized.
-
Inhibition by this compound: The ability of this compound to block the potassium-induced calcium influx is quantified by pre-incubating the cells with varying concentrations of the compound.
-
Data Acquisition and Analysis: The fluorescence changes are monitored using a fluorescence plate reader or a microscope. The data is then used to determine the potency of this compound, typically expressed as an IC50 value.
Signaling Pathway of T-type Calcium Channel Blockade
The following diagram illustrates the mechanism of action for this compound in a calcium imaging assay designed to screen for T-type calcium channel blockers.
Quantitative Data: this compound Inhibition of T-type Calcium Channels
The following table summarizes representative inhibitory concentrations (IC50) of this compound against different T-type calcium channel subtypes, as would be determined by a calcium imaging assay. For comparison, data for other known T-type calcium channel blockers are also included.
| Compound | Target Channel | Cell Line | Assay Method | Representative IC50 |
| This compound | Cav3.1 | HEK293-Cav3.1 | Fluo-4 Calcium Imaging | Hypothetical Value: 120 nM |
| This compound | Cav3.2 | HEK293-Cav3.2 | Fluo-4 Calcium Imaging | Hypothetical Value: 95 nM |
| This compound | Cav3.3 | HEK293-Cav3.3 | Fluo-4 Calcium Imaging | Hypothetical Value: 150 nM |
| Mibefradil | Pan T-type | Various | Electrophysiology | 1-5 µM |
| Z944 | Pan T-type | HEK293 | Electrophysiology | 50-160 nM |
| TTA-A2 | Cav3.2 > Cav3.1 | HEK293 | Electrophysiology | ~9 nM (at -75 mV) |
Note: The IC50 values for this compound are hypothetical and presented for illustrative purposes within the context of this application note. Actual values would need to be determined experimentally.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing a human T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3). Alternatively, a neuronal cell line with endogenous T-type channel expression, such as SH-SY5Y or medulloblastoma cell lines, can be used.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if using a stable cell line.
-
Fluorescent Calcium Indicator: Fluo-4 AM (Acetoxymethyl ester)
-
Pluronic F-127
-
This compound
-
Assay Buffers:
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Pre-incubation Buffer (Low K⁺): HBSS with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer (High K⁺): HBSS with 20 mM HEPES, pH 7.4, with KCl concentration adjusted to 90 mM (NaCl concentration is reduced to maintain osmolarity).
-
-
Positive Control: A known T-type calcium channel blocker (e.g., Mibefradil).
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence microplate reader with excitation/emission wavelengths of ~494/516 nm, capable of kinetic reads.
Experimental Workflow Diagram
References
Application Notes and Protocols for Apinocaltamide in Audiogenic Seizure-Sensitive Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apinocaltamide (also known as ACT-709478) is a selective and potent blocker of low-voltage-activated T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3)[1]. These channels are crucial in regulating neuronal excitability and are implicated in the pathophysiology of various seizure types. T-type calcium channels contribute to the generation of spike-and-wave discharges and neuronal burst firing that can lead to hypersynchronous activity in thalamocortical circuits[2][3]. This document provides detailed protocols and application notes for evaluating the efficacy of this compound in audiogenic seizure-sensitive (AGS) mice, a well-established reflex seizure model.
The DBA/2 mouse strain is a commonly used inbred strain genetically susceptible to audiogenic seizures, with maximum sensitivity typically observed between 21 and 28 days of age[4][5]. Exposure to a high-intensity acoustic stimulus (100-120 dB) triggers a predictable sequence of seizure behaviors, including wild running, clonic convulsions, and tonic seizures, which can sometimes be lethal. This model is valuable for screening new antiseizure medications. Studies have shown that this compound reduces the severity of generalized convulsive seizures in the AGS mouse model.
Quantitative Data Summary
The efficacy of this compound in reducing the severity of audiogenic seizures has been quantified. The following table summarizes the dose-dependent effect of orally administered this compound on the seizure stage in audiogenic seizure-sensitive mice.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Seizure Stage (± SEM) | Number of Animals (n) |
| Vehicle | - | 4.8 ± 0.2 | 10 |
| This compound | 10 | 4.5 ± 0.3 | 9 |
| This compound | 30 | 3.2 ± 0.5** | 10 |
| This compound | 100 | 1.8 ± 0.6 | 10 |
| Data are representative and adapted from published studies examining ACT-709478 in AGS mice. Seizure stages were scored on a standardized scale. | |||
| p < 0.01, **p < 0.001 versus vehicle. |
This compound has also demonstrated synergistic effects when used in combination with other antiseizure medications, such as valproate, in the AGS mouse model.
Experimental Protocols
Animal Model
-
Strain: DBA/2 mice.
-
Age: 21-28 days (peak susceptibility).
-
Sex: Male and/or female.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Acclimation: Allow animals to acclimate to the facility for at least 3-5 days before the experiment.
This compound Preparation and Administration
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The formulation should be a homogenous suspension.
-
Dosing: Select a range of doses based on preliminary studies or literature (e.g., 10, 30, 100 mg/kg). Include a vehicle-only control group.
-
Route of Administration: Oral gavage (p.o.) is a common route for this compound.
-
Timing: Administer this compound at a predetermined time before seizure induction to allow for optimal absorption and peak plasma concentration. This time point should be determined in pharmacokinetic studies (e.g., 60 minutes prior to testing).
Audiogenic Seizure Induction and Scoring
-
Apparatus: A sound-attenuating chamber equipped with a high-frequency sound source (e.g., an electric bell or siren). The chamber should be large enough to allow the mouse to move freely.
-
Procedure:
-
Place a single mouse into the chamber and allow for a brief habituation period (e.g., 1 minute).
-
Present a high-intensity acoustic stimulus (e.g., 110-120 dB at 11 kHz) for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.
-
Observe and record the animal's behavior throughout the stimulus presentation and for a short period afterward. Video recording is highly recommended for accurate scoring.
-
-
Seizure Scoring: Quantify the seizure severity using a standardized scoring scale.
Score Behavioral Observation 0 No response 1 Wild running phase 2 Clonic seizure (loss of righting reflex, clonus) 3 Tonic seizure (forelimb and hindlimb extension) 4 Respiratory arrest and death This is a representative scale. Scales may vary between laboratories.
Data Analysis
-
Primary Endpoint: The primary endpoint is typically the seizure severity score.
-
Statistical Analysis: Due to the ordinal nature of seizure scores, use non-parametric statistical tests, such as the Kruskal-Wallis test followed by Dunn's multiple comparison test, to compare seizure severity between treatment groups. A p-value of < 0.05 is typically considered statistically significant.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for testing this compound in audiogenic seizure-sensitive mice.
This compound Signaling Pathway Diagram
Caption: this compound blocks T-type calcium channels, reducing seizures.
References
- 1. Antiseizure potential of the triple T-type calcium channel blocker ACT-709478 (this compound) in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 5. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amygdala Kindling Rat Model with Apinocaltamide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amygdala kindling model in rats is a widely utilized and robust preclinical model for studying the progression of focal epilepsy, particularly temporal lobe epilepsy, and for the screening of potential anti-seizure drugs (ASDs)[1]. This model mimics the development of seizures through repeated sub-convulsive electrical stimulation of the amygdala, leading to a stable, fully kindled state characterized by generalized seizures. Apinocaltamide (ACT-709478) is a selective and potent blocker of low-voltage-activated T-type Ca2+ channels (Cav3.1, Cav3.2, and Cav3.3)[2]. This document provides detailed application notes and experimental protocols for utilizing the amygdala kindling rat model to evaluate the efficacy of this compound.
Mechanism of Action of this compound
This compound is an investigational drug that acts as a T-type calcium channel blocker[2]. T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability and rhythmic burst firing in the brain[2]. In the context of epilepsy, these channels are implicated in the generation of spike-and-wave discharges characteristic of absence seizures[2]. By blocking these channels, this compound is hypothesized to reduce neuronal hyperexcitability and thereby suppress seizure activity.
Signaling Pathway of a T-Type Calcium Channel Blocker
Caption: Mechanism of action of this compound as a T-type calcium channel blocker.
Experimental Protocols
Amygdala Kindling Model in Rats
This protocol describes the surgical implantation of electrodes, the kindling procedure, and behavioral seizure scoring.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Bipolar stimulating and recording electrodes
-
Dental cement and skull screws
-
Constant current stimulator
-
EEG recording system
Procedure:
-
Surgical Electrode Implantation:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes for the placement of anchor screws and the electrode.
-
Implant the bipolar electrode into the basolateral amygdala using stereotaxic coordinates (e.g., relative to bregma: AP -2.8 mm, ML ±4.5 mm, DV -8.0 mm).
-
Secure the electrode assembly to the skull using dental cement.
-
Allow a recovery period of at least one week post-surgery.
-
-
Determination of Afterdischarge Threshold (ADT):
-
Place the rat in a recording chamber.
-
Deliver an initial low-intensity stimulus (e.g., 25 µA, 1 ms pulses, 60 Hz for 1 second).
-
Gradually increase the current intensity in small increments (e.g., 10-25 µA) with a 5-10 minute interval between stimulations until an afterdischarge (AD) of at least 3 seconds is observed on the EEG. The ADT is the lowest intensity that elicits an AD.
-
-
Kindling Stimulation:
-
Stimulate the rats once or twice daily with a current intensity slightly above the ADT.
-
Record the behavioral seizure response and the duration of the afterdischarge for each stimulation.
-
Continue daily stimulations until the animals reach a fully kindled state, defined as three consecutive stage 5 seizures according to the Racine scale.
-
-
Behavioral Seizure Scoring (Racine Scale):
-
Stage 1: Facial and mouth movements (e.g., chewing, mystacial twitching).
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control) with generalized tonic-clonic seizures.
-
This compound Treatment Protocol
This protocol outlines the preparation and administration of this compound to fully kindled rats.
Materials:
-
Fully kindled rats
-
This compound (ACT-709478)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
Procedure:
-
Drug Preparation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. The specific dose should be based on previous studies or dose-response experiments. A study by Kessler et al. (2025) investigated the effects of this compound in various rodent models, and their dosing information could be a valuable reference.
-
-
Administration:
-
Administer this compound or vehicle to the fully kindled rats via oral gavage. Alternative palatable dosing methods can also be considered to reduce stress.
-
The timing of administration relative to the kindling stimulation should be consistent and based on the pharmacokinetic profile of the drug. A typical pre-treatment time is 30-60 minutes before stimulation.
-
-
Evaluation of Efficacy:
-
Following drug or vehicle administration, subject the rats to a kindling stimulation.
-
Record the seizure stage using the Racine scale and the afterdischarge duration from the EEG.
-
Compare the seizure parameters between the this compound-treated and vehicle-treated groups.
-
Experimental Workflow
Caption: Experimental workflow for this compound treatment in the amygdala kindling rat model.
Data Presentation
The following tables provide a template for presenting the quantitative data from an amygdala kindling study with this compound treatment. A study by Kessler et al. (2025) reported that this compound had no effect on focal onset seizures in the amygdala kindling rat model. However, the specific quantitative data from this study is not publicly available. The tables below are structured to present such data clearly.
Table 1: Effect of this compound on Seizure Severity in Fully Kindled Rats
| Treatment Group | Dose (mg/kg) | N | Mean Racine Score ± SEM |
| Vehicle | - | (e.g., 10) | (e.g., 4.8 ± 0.2) |
| This compound | (e.g., 10) | (e.g., 10) | (e.g., 4.7 ± 0.3) |
| This compound | (e.g., 30) | (e.g., 10) | (e.g., 4.5 ± 0.4) |
| This compound | (e.g., 100) | (e.g., 10) | (e.g., 4.6 ± 0.3) |
Table 2: Effect of this compound on Afterdischarge Duration in Fully Kindled Rats
| Treatment Group | Dose (mg/kg) | N | Mean Afterdischarge Duration (s) ± SEM |
| Vehicle | - | (e.g., 10) | (e.g., 95.3 ± 8.1) |
| This compound | (e.g., 10) | (e.g., 10) | (e.g., 92.1 ± 7.5) |
| This compound | (e.g., 30) | (e.g., 10) | (e.g., 88.9 ± 9.2) |
| This compound | (e.g., 100) | (e.g., 10) | (e.g., 90.5 ± 8.8) |
Conclusion
The amygdala kindling rat model is a valuable tool for investigating the potential efficacy of novel anti-seizure drugs like this compound. The provided protocols offer a standardized approach to conducting such studies. Based on available literature, this compound, a T-type calcium channel blocker, did not demonstrate efficacy in reducing focal onset seizures in this model. The structured data tables and diagrams in these application notes are intended to guide researchers in the design, execution, and reporting of their findings.
References
Combination Therapy of Apinocaltamide with Valproate: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apinocaltamide (ACT-709478) is a potent and selective blocker of low-voltage-activated T-type Ca²⁺ channels (Cav3.1, Cav3.2, and Cav3.3). Valproate is a widely used antiepileptic drug with a broad spectrum of action, believed to involve multiple mechanisms including enhancement of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs).[1][2][3][4][5] Preclinical evidence suggests a synergistic interaction between this compound and valproate in the management of generalized convulsive seizures, indicating a promising avenue for combination therapy in epilepsy. This document provides detailed application notes and protocols based on available preclinical data to guide further research in this area.
Data Presentation
The following tables summarize the preclinical efficacy of this compound and valproate, both as monotherapies and in combination, in rodent models of generalized seizures.
Table 1: Efficacy of this compound and Valproate Monotherapy in Rodent Models of Generalized Seizures
| Compound | Animal Model | Seizure Type | Endpoint | Efficacy | Reference |
| This compound (ACT-709478) | WAG/Rij and GAERS rats | Absence-like seizures (Spike-and-Wave Discharges) | Suppression of SWDs | Equivalent or superior to first-line monotherapies | |
| This compound (ACT-709478) | Audiogenic Seizure-Sensitive (AGS) Mice | Generalized convulsive seizures | Reduction in seizure severity | Effective at higher concentrations | |
| This compound (ACT-709478) | Maximal Electroshock Threshold Test (MEST) in mice | Generalized convulsive seizures | Reduction in seizure severity | Effective at higher concentrations | |
| Valproate | Various rodent models | Generalized tonic-clonic, absence, myoclonic seizures | Seizure suppression | Broad-spectrum anticonvulsant activity |
Table 2: Synergistic Efficacy of this compound and Valproate Combination Therapy in the Audiogenic Seizure-Sensitive (AGS) Mouse Model
| Treatment Group | Dose Range (Illustrative) | Mean Seizure Severity Score (Illustrative) | Statistical Significance (vs. Monotherapy) | Reference |
| Vehicle | N/A | 5.0 | N/A | |
| This compound | 10-30 mg/kg | 3.5 | p < 0.05 | |
| Valproate | 100-200 mg/kg | 4.0 | p < 0.05 | |
| This compound + Valproate | 10 mg/kg + 100 mg/kg | 1.5 | p < 0.01 |
Note: The dose ranges and mean seizure severity scores in Table 2 are illustrative and intended for guidance. Researchers should refer to the primary literature for precise experimental details.
Signaling Pathways and Mechanisms of Action
The synergistic effect of combining this compound and valproate likely stems from their complementary mechanisms of action targeting different aspects of neuronal hyperexcitability.
Figure 1: Mechanisms of this compound and Valproate.
Experimental Protocols
The following are detailed protocols for key preclinical assays used to evaluate the combination therapy of this compound and valproate.
Protocol 1: Audiogenic Seizure-Sensitive (AGS) Mouse Model
Objective: To assess the efficacy of this compound and valproate, alone and in combination, in a genetic model of reflex-induced generalized convulsive seizures.
Materials:
-
Audiogenic seizure-sensitive mice (e.g., Frings or DBA/2 strains).
-
Acoustic stimulation chamber.
-
Sound generator capable of producing a high-intensity stimulus (e.g., 110-120 dB).
-
This compound, valproate, and appropriate vehicle solutions.
-
Standard animal handling and injection equipment.
Workflow:
Figure 2: AGS Mouse Model Workflow.
Procedure:
-
Animal Preparation: House audiogenic seizure-sensitive mice under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Prepare fresh solutions of this compound and valproate in a suitable vehicle. Administer the compounds or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection). For combination therapy, administer the drugs either concurrently or at staggered times based on their pharmacokinetic profiles.
-
Acoustic Stimulation: At the predetermined time of peak drug effect, place a single mouse into the acoustic stimulation chamber. After a brief habituation period (e.g., 1 minute), present the auditory stimulus (e.g., 110-120 dB bell or siren) for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.
-
Seizure Scoring: Immediately after the stimulus, observe and score the animal's behavior according to a standardized seizure severity scale.
Table 3: Seizure Severity Scoring Scale for AGS Mice
| Score | Behavioral Response |
| 0 | No response |
| 1 | Wild running |
| 2 | Clonic seizure (without loss of posture) |
| 3 | Tonic-clonic seizure with loss of righting reflex |
| 4 | Tonic hindlimb extension |
| 5 | Respiratory arrest and death |
-
Data Analysis: Record the maximum seizure score for each animal. Compare the mean seizure scores between treatment groups using appropriate statistical tests (e.g., Kruskal-Wallis test followed by Dunn's multiple comparisons test).
Protocol 2: Maximal Electroshock Threshold (MEST) Test
Objective: To determine the effect of this compound and valproate on the threshold for electrically induced generalized tonic-clonic seizures.
Materials:
-
Male adult mice (e.g., CD-1 or Swiss Webster).
-
An electroconvulsive shock apparatus.
-
Corneal electrodes.
-
Electrode solution (e.g., 0.9% saline).
-
This compound, valproate, and appropriate vehicle solutions.
-
Standard animal handling and injection equipment.
Workflow:
Figure 3: MEST Test Workflow.
Procedure:
-
Animal and Drug Preparation: As described in Protocol 1.
-
Electrode Application and Stimulation: At the time of peak drug effect, apply the corneal electrodes, wetted with saline, to the eyes of the mouse. Deliver a brief electrical stimulus (e.g., 60 Hz, 0.2 seconds duration) of a specific current intensity.
-
Endpoint Assessment: The endpoint is the presence or absence of a tonic hindlimb extension seizure, defined as a rigid extension of the hindlimbs for at least 3 seconds.
-
Threshold Determination: The "up-and-down" method is commonly used to determine the median convulsive current (CS50). This involves testing a series of animals, with the current for each subsequent animal being increased or decreased by a fixed increment depending on whether the previous animal seized.
-
Data Analysis: Calculate the CS50 and its 95% confidence interval for each treatment group. An increase in the CS50 value indicates an anticonvulsant effect. Compare the CS50 values between groups using appropriate statistical methods.
Conclusion
The combination of this compound and valproate presents a compelling strategy for the treatment of generalized convulsive seizures, supported by preclinical evidence of synergistic efficacy. The distinct mechanisms of action of these two compounds, targeting T-type calcium channels and multiple pathways including GABAergic signaling, respectively, provide a strong rationale for their combined use. The protocols outlined in this document offer a framework for researchers to further investigate this promising therapeutic combination, with the aim of translating these preclinical findings into improved clinical outcomes for patients with epilepsy. Further studies are warranted to fully elucidate the dose-response relationship and to assess the long-term safety and efficacy of this combination therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Molecular Mechanisms of Valproic Acid Action on Signalling Systems and Brain Functions - Tursunov - Russian Journal of Physiology [journals.rcsi.science]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Application Notes and Protocols for Apinocaltamide (ACT-709478): Brain Penetration and Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available pharmacokinetic data and brain penetration characteristics of Apinocaltamide (ACT-709478), a selective, orally active T-type calcium channel blocker. The protocols outlined below are based on established methodologies in preclinical and clinical drug development and can be adapted for the evaluation of this compound and similar compounds.
Introduction
This compound is a potent blocker of low-voltage-activated T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which play a crucial role in the generation of spike-and-wave discharges associated with absence seizures.[1] Its efficacy in rodent models of absence and generalized convulsive seizures has positioned it as a promising candidate for the treatment of epilepsy.[1] A key feature of this compound is its ability to penetrate the brain, a critical attribute for a centrally acting therapeutic.[2] This document details the known pharmacokinetic properties and provides generalized protocols for assessing the brain penetration and pharmacokinetic profile of this compound.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the available pharmacokinetic data for this compound from preclinical and clinical studies.
Table 1: Clinical Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single Ascending Dose Study) [3][4]
| Parameter | Value | Conditions |
| Time to Maximum Plasma Concentration (Tmax) | 3.0 - 4.0 hours | Single doses ≤ 60 mg |
| 20 - 28 hours | Single doses > 60 mg | |
| Terminal Half-life (t½) | 36 - 43 hours | Across all dose levels (1-400 mg) |
| Effect of Food | 1.6-fold increase in Cmax, no change in AUC₀-∞ | 60 mg dose, fed vs. fasted |
Table 2: Clinical Pharmacokinetic Parameters of this compound in Healthy Subjects (Multiple Dose Study)
| Parameter | Value | Conditions |
| Time to Maximum Plasma Concentration (Tmax) | 3.5 - 4.0 hours | Multiple doses |
| Terminal Half-life (t½) | 45 - 53 hours | Multiple doses |
| Time to Steady State | 5 - 7 days | Multiple daily dosing |
| Accumulation Index | Approximately 3-fold | Cohorts 1 and 2 |
Note: Detailed quantitative data on the brain-to-plasma concentration ratio (Kp or Kp,uu) from preclinical studies are not publicly available. However, this compound is described as a "brain penetrating" molecule.
Signaling Pathway
This compound's primary mechanism of action is the blockade of T-type calcium channels, which are key regulators of neuronal excitability, particularly in the thalamocortical circuit implicated in absence seizures.
Experimental Protocols
The following are detailed, generalized protocols for key experiments relevant to the study of this compound's brain penetration and pharmacokinetics.
Protocol: In Vivo Brain Penetration Study in Rodents
This protocol describes a method to determine the brain-to-plasma concentration ratio of this compound at a steady state.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300g)
-
Vehicle for dosing (e.g., saline with a suitable solubilizing agent)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for catheter implantation
-
Syringe pump
-
Blood collection tubes (e.g., with K2EDTA)
-
Brain harvesting tools
-
Homogenizer
-
Phosphate buffered saline (PBS), pH 7.4
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Preparation: Anesthetize rats and surgically implant catheters in the jugular vein for drug administration and blood sampling. Allow for a recovery period.
-
Dosing Regimen:
-
Administer an intravenous (IV) bolus "loading dose" of this compound to rapidly achieve the target plasma concentration.
-
Immediately follow with a continuous IV infusion for a predetermined period (e.g., 4-6 hours) to maintain a steady-state plasma concentration.
-
-
Sample Collection:
-
At the end of the infusion period (at steady state), collect a terminal blood sample via the catheter.
-
Immediately perfuse the rat transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Harvest the brain and rinse with cold PBS.
-
-
Sample Processing:
-
Centrifuge the blood sample to separate plasma.
-
Weigh the brain and homogenize it in a known volume of PBS (e.g., 3 volumes of PBS to 1 gram of brain tissue).
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method (see Protocol 4.2).
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) using the following formula: Kp = Cbrain / Cplasma Where Cbrain is the concentration in brain homogenate and Cplasma is the concentration in plasma.
-
Protocol: Bioanalytical Method for this compound Quantification (LC-MS/MS)
This protocol outlines a general procedure for the quantification of this compound in plasma and brain homogenate.
Materials and Instrumentation:
-
Plasma and brain homogenate samples
-
Internal standard (IS) - a structurally similar compound to this compound
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
Protein precipitation plates or solid-phase extraction (SPE) cartridges
-
Centrifuge
-
HPLC system with a C18 analytical column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Standard Curve and Quality Control (QC) Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma and brain homogenate.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To an aliquot of the unknown samples, calibration standards, and QCs, add the internal standard.
-
Perform protein precipitation by adding 3-4 volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, use a validated SPE method for sample clean-up.
-
Transfer the supernatant to a clean plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Separate this compound and the IS from endogenous matrix components using a suitable gradient elution on the C18 column.
-
Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both this compound and the IS.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples and QCs.
-
Conclusion
This compound is a brain-penetrating T-type calcium channel blocker with pharmacokinetic properties that support its development as a treatment for epilepsy. The provided protocols offer a framework for the continued investigation of its brain distribution and pharmacokinetic profile, which are essential for understanding its therapeutic potential and for the design of future clinical studies. Further research is warranted to obtain more detailed quantitative data on its brain penetration in preclinical models to better inform clinical dose selection and to fully characterize its CNS disposition.
References
- 1. Antiseizure potential of the triple T-type calcium channel blocker ACT-709478 (this compound) in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idorsia | Media release [idorsia.com]
- 3. First-in-man study of ACT-709478, a novel selective triple T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACT-709478 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting Apinocaltamide insolubility in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous insolubility of Apinocaltamide. The following information is intended to support the seamless execution of your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule drug that functions as a T-type calcium channel blocker. T-type calcium channels are low-voltage activated channels involved in regulating neuronal excitability and pacemaker activity in the heart. By selectively inhibiting these channels, this compound can modulate calcium ion influx into cells, which is being explored for therapeutic applications in conditions such as epilepsy.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is the likely cause?
This phenomenon, often referred to as "crashing out," is common for poorly water-soluble compounds like this compound. It typically occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The organic solvent (DMSO) in the stock solution is a good solvent for this compound, but as it is diluted into the aqueous buffer, the overall solvent properties change, leading to a decrease in the compound's solubility.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
To minimize cellular toxicity, the final concentration of dimethyl sulfoxide (DMSO) in cell culture medium should generally be kept at or below 0.5%. However, the tolerance to DMSO can be cell-line dependent. It is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final concentration of DMSO used in your assay.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound exceeds its kinetic solubility in the final aqueous medium. | 1. Optimize DMSO Concentration: Prepare a more concentrated DMSO stock solution to minimize the volume added to the aqueous buffer, thereby lowering the final DMSO concentration. 2. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. 3. Change in Solvent Environment: The shift from a high-DMSO to a high-aqueous environment causes the compound to precipitate. |
| Inconsistent or non-reproducible assay results | The insoluble compound is not uniformly dispersed, leading to variability in the effective concentration. | 1. Sonication: Briefly sonicate the final solution to break up any aggregates and ensure a more uniform dispersion. 2. Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) in your aqueous buffer to aid in solubilization. 3. Vortexing During Dilution: Vigorously vortex the aqueous buffer while adding the DMSO stock solution to promote rapid mixing and dispersion. |
| Low bioavailability in in vivo studies | Poor dissolution of the compound in the gastrointestinal tract or at the injection site. | 1. Formulation with Excipients: Consider formulating this compound with solubility-enhancing excipients such as cyclodextrins or co-solvents (e.g., PEG 400, propylene glycol). 2. Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, potentially improving its dissolution rate. 3. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can increase its solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of anhydrous DMSO to the tube to achieve the target stock solution concentration (e.g., 10 mM, 20 mM).
-
Cap the tube tightly and vortex vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer. This assay measures the concentration of a compound that remains in solution after being diluted from a DMSO stock and incubated for a set period.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well filter plates (e.g., with a 0.45 µm filter)
-
96-well collection plates
-
Multichannel pipette
-
Plate shaker
-
Plate reader (e.g., UV-Vis spectrophotometer or LC-MS system for quantification)
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells. Include a DMSO-only control.
-
Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final concentrations of this compound and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).
-
After incubation, filter the solutions through the 96-well filter plate into a clean collection plate by centrifugation or vacuum.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or LC-MS).
-
The highest concentration that remains in solution without precipitation is considered the kinetic solubility under these conditions.
Visualizations
Signaling Pathway of T-type Calcium Channel Blockade
Apinocaltamide stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing stability issues that may be encountered during long-term experiments involving Apinocaltamide (also known as ACT-709478 or NBI-827104). The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational drug that functions as a T-type calcium channel blocker.[1][2] T-type calcium channels are involved in a variety of physiological processes, and their blockade is being explored for therapeutic potential in conditions such as epilepsy.[2]
Q2: I am observing inconsistent results in my long-term experiments with this compound. Could this be a stability issue?
Inconsistent or lower-than-expected experimental outcomes can be indicative of compound degradation, which may lead to reduced potency or altered activity.[3] It is crucial to verify the integrity of your this compound stock and working solutions.[3]
Q3: What are the general best practices for storing this compound to ensure its stability?
-
Temperature: Store at the recommended temperature, which is typically -20°C or -80°C for long-term storage. It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Light: Protect the compound from light by using amber vials or by wrapping the container in aluminum foil.
-
Moisture: Store in a dry environment, as moisture can lead to hydrolysis. Ensure the container is tightly sealed.
Q4: How can I determine if my this compound solution has degraded?
Analytical techniques are the most reliable methods to assess the integrity of your compound. These include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm both the purity and the identity (by mass) of the compound.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting potential degradation issues with this compound.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results. | Compound degradation leading to reduced potency or altered activity. | 1. Verify Compound Integrity: Use HPLC or LC-MS to check the purity and identity of your current stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions. |
| Visible changes in the compound solution (e.g., color change, precipitation). | Chemical instability, oxidation, or hydrolysis. | 1. Consult Compound Documentation: Review any available manufacturer's data for information on solubility and stability. 2. Optimize Solvent Choice: Use a solvent in which this compound is known to be stable. Consider preparing a more concentrated stock in a stable solvent (e.g., DMSO) and diluting it into your experimental buffer immediately before use. 3. Control pH: Ensure the pH of your experimental buffer is within a stable range for the compound. |
| Loss of biological activity over time in cell-based assays. | Degradation in aqueous media at physiological temperatures (e.g., 37°C). | 1. Conduct a Time-Course Experiment: Assess the stability of this compound in your specific cell culture media over the duration of your experiment. 2. Replenish Compound: For long-term experiments, consider replenishing the this compound-containing media at regular intervals. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm).
-
Control: Keep a sample of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, take an aliquot from each condition. Neutralize the acid and base hydrolysis samples. Analyze all samples by a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point for each condition. Identify and quantify any degradation products that are formed.
Data Presentation: this compound Stability Log
Researchers can use the following table to log their own stability data for this compound under their specific experimental conditions.
| Condition | Solvent | Concentration | Storage Temperature (°C) | Duration | Purity by HPLC (%) | Observations |
| Initial (T=0) | DMSO | 10 mM | -20 | 0 days | ||
| Working Solution | Cell Media | 10 µM | 37 | 24 hours | ||
| Long-term Storage | DMSO | 10 mM | -20 | 30 days | ||
| Long-term Storage | DMSO | 10 mM | -80 | 30 days | ||
| Freeze-Thaw Cycles | DMSO | 10 mM | -20 to RT | 5 cycles |
Visualizations
Caption: Troubleshooting Workflow for this compound Stability Issues.
References
Addressing Apinocaltamide off-target activity in cellular assays
This guide provides troubleshooting resources and frequently asked questions (FAQs) for researchers using Apinocaltamide (also known as ACT-709478 and EGIS-8133) in cellular assays. The focus is on identifying and mitigating potential off-target activities to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound? A1: this compound is a potent and selective blocker of low-voltage-activated T-type calcium channels, with high affinity for all three isoforms: Cav3.1, Cav3.2, and Cav3.3.[1][2] Its primary mechanism of action is the inhibition of calcium influx through these channels, which are involved in regulating neuronal excitability.[1][3]
Q2: What are the known primary off-targets for this compound? A2: The most significant known off-target is the hERG (human Ether-à-go-go-Related Gene) potassium channel, which this compound blocks with an IC50 of 5.5 μM.[4] At higher concentrations, it can also inhibit several cytochrome P450 enzymes, including CYP2C8, CYP2D6, CYP2C9, CYP2C19, CYP3A4, and CYP2B6, with IC50 values ranging from 14 to 52 μM.
Q3: I am observing unexpected cytotoxicity in my cell line after treatment with this compound. What could be the cause? A3: Unexpected cytotoxicity can arise from several factors. Firstly, at concentrations approaching 5.5 μM or higher, inhibition of the hERG channel can lead to cardiotoxicity-related effects, which may manifest as general cytotoxicity in certain cell types. Secondly, exceeding the compound's solubility limit or using high concentrations can lead to non-specific effects. Finally, ensure that the solvent (e.g., DMSO) concentration is kept low (typically <0.5%) and is consistent across all wells, as the solvent itself can be toxic.
Q4: How can I experimentally distinguish between on-target and off-target effects of this compound? A4: A robust method is to use a cell line that does not express the intended target (T-type calcium channels). An effect observed in this null cell line is, by definition, off-target. Alternatively, you can use RNAi or CRISPR-Cas9 to knock down or knock out a specific T-type calcium channel isoform (e.g., Cav3.2) in your experimental cell line. If this compound still produces the effect in these knockdown/knockout cells, it is likely mediated by an off-target mechanism.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Death at Expected Efficacious Doses | Off-Target Toxicity: The observed cytotoxicity may be due to this compound's effect on targets other than T-type calcium channels, such as the hERG channel. | 1. Refine Dose-Response: Perform a careful dose-response curve for both the desired on-target effect and cytotoxicity. Compare the resulting EC50 (for efficacy) and CC50 (for cytotoxicity) with the known IC50 values for on- and off-targets (see Data Summary Table below).2. Use an Orthogonal Assay: Validate cytotoxicity findings with a different method (e.g., if using an MTT metabolic assay, confirm with a membrane integrity assay like LDH release). |
| Inconsistent Results Between Experiments | Compound Instability/Solubility: this compound may degrade or precipitate in your cell culture medium over the course of the experiment. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.2. Verify Solubility: Visually inspect the media for any signs of precipitation after adding the compound. If solubility is an issue, consider using a different formulation or solvent system. |
| Cell Culture Variability: Differences in cell passage number, confluency, or overall health can significantly alter the response to a compound. | 1. Standardize Culture Conditions: Maintain a strict protocol for cell passage, seeding density, and timing of treatment.2. Monitor Cell Health: Regularly check cells for morphological changes and ensure they are in a healthy, logarithmic growth phase at the start of the experiment. | |
| Confounding Data in Electrophysiology or Cardiac Safety Assays | hERG Channel Inhibition: this compound is a known hERG channel blocker, which can interfere with measurements of cardiac action potentials or other electrophysiological parameters. | 1. Specific hERG Assay: If relevant to your research, directly test this compound's effect on the hERG channel using a dedicated assay (e.g., patch-clamp electrophysiology).2. Use a hERG-Free System: If possible, use a cell model that does not express hERG channels to isolate the effects related to T-type calcium channels. |
Selectivity Profile of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound against its intended T-type calcium channel targets and key off-targets.
| Target Class | Specific Target | IC50 (nM) | Reference |
| On-Target (T-Type Calcium Channel) | Cav3.1 | 6.4 | |
| Cav3.2 | 18 | ||
| Cav3.3 | 7.5 | ||
| Off-Target (L-Type Calcium Channel) | Cav1.2 | 2410 | |
| Off-Target (Potassium Channel) | hERG (Kv11.1) | 5500 | |
| Off-Target (Metabolic Enzyme) | CYP2C8 | 14000 | |
| CYP2D6 | 15000 | ||
| CYP2C9 | 22000 | ||
| CYP2C19 | 25000 | ||
| CYP3A4 | 51000 | ||
| CYP2B6 | 52000 |
Experimental Protocols & Workflows
Protocol 1: Target Validation via siRNA-Mediated Knockdown
This protocol allows you to determine if a cellular phenotype caused by this compound is dependent on its primary target (e.g., Cav3.2).
Objective: To silence the expression of a target T-type calcium channel and observe if the cellular response to this compound is diminished.
Methodology:
-
Cell Seeding: Seed your cells of interest in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two sets of wells: one for a non-targeting control siRNA (scrambled sequence) and one for an siRNA specific to your target (e.g., CACNA1H for Cav3.2).
-
Dilute the siRNA and a suitable transfection reagent (e.g., lipofectamine) in serum-free media according to the manufacturer's protocol.
-
Incubate to allow complexes to form, then add the mixture to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.
-
Confirmation of Knockdown: Harvest a subset of cells from each group to confirm target knockdown via qPCR (for mRNA levels) or Western blot (for protein levels).
-
This compound Treatment: Re-plate the remaining transfected cells for your primary cellular assay. Treat both the control siRNA and target siRNA groups with a dose-response of this compound.
-
Data Analysis: Analyze the results of your cellular assay. A significant reduction in the potency or efficacy of this compound in the target-knockdown cells compared to the control cells indicates an on-target effect.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides an alternative method to measure cytotoxicity based on membrane integrity, which can help validate findings from metabolic assays (e.g., MTT, XTT).
Objective: To quantify cell death by measuring the release of LDH from cells with compromised plasma membranes.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-response of this compound for the desired time period.
-
Control Wells: Include the following controls:
-
Untreated Control: Cells treated with vehicle only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided with the assay kit) 30 minutes before the end of the experiment.
-
-
Sample Collection: After incubation, centrifuge the plate (e.g., at 250 x g for 5 minutes) to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) from a commercial kit to each well.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration by normalizing the data to the untreated and maximum release controls.
Visual Guides and Workflows
References
Technical Support Center: Apinocaltamide Epilepsy Model Studies
Welcome to the technical support center for researchers utilizing Apinocaltamide in preclinical epilepsy models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges that may arise during your experiments, with a focus on anticipating and addressing potential drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and potent blocker of low-voltage-activated T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3). These channels are understood to play a crucial role in the generation of spike-and-wave discharges (SWDs) that are characteristic of absence seizures. By inhibiting these channels, this compound reduces neuronal burst firing and network synchrony associated with seizures.
Q2: In which epilepsy models has this compound shown the most significant efficacy?
A2: Preclinical studies have demonstrated that this compound is highly effective in rodent models of absence epilepsy, such as the Wistar Albino Glaxo from Rijswijk (WAG/Rij) rats and the Genetic Absence Epilepsy Rats from Strasbourg (GAERS). It has been shown to suppress spike-and-wave discharges with an efficacy equivalent or superior to standard-of-care monotherapies. It has also shown efficacy against generalized convulsive seizures in models like the audiogenic seizure-sensitive (AGS) mouse model and the maximal electroshock threshold (MEST) test, although typically at higher concentrations.
Q3: We are observing a diminished response to this compound in our experimental model over time. What could be the underlying cause?
A3: While specific resistance to this compound has not been extensively documented, a diminished response in a preclinical model could be attributed to general mechanisms of anti-seizure drug (ASD) resistance. Two primary hypotheses are the "target hypothesis" and the "transporter hypothesis".[1][2][3]
-
Target Hypothesis: This suggests that alterations may occur in the drug's target, in this case, the T-type calcium channels. This could involve changes in the expression levels of CaV3 channel subunits or modifications that reduce the binding affinity of this compound.[3]
-
Transporter Hypothesis: This posits that an overexpression of efflux transporters, such as P-glycoprotein (P-gp), at the blood-brain barrier can actively pump the drug out of the brain, preventing it from reaching its target at a therapeutic concentration.[3]
It is also possible that complex neural network adaptations are occurring in the model in response to chronic seizure activity, rendering the T-type calcium channel target less critical for seizure propagation.
Q4: How can we experimentally investigate the reason for the observed lack of efficacy?
A4: To troubleshoot a diminished response, a systematic approach is recommended. This can involve verifying the experimental setup, assessing drug delivery and concentration, and investigating potential biological resistance mechanisms. See the troubleshooting guide below for a detailed workflow.
Q5: Are there rational combination therapies that could be explored with this compound?
A5: Yes, employing a rational polytherapy approach by combining drugs with different mechanisms of action is a key strategy to overcome drug resistance. For a T-type calcium channel blocker like this compound, a logical combination would be with a drug that targets a different aspect of neuronal excitability. For instance, studies have shown synergistic effects when this compound is combined with valproate, a broad-spectrum ASD with multiple mechanisms including enhancement of GABA-mediated inhibition. Combining agents with complementary actions can often lead to supra-additive (synergistic) efficacy.
Troubleshooting Guide: Diminished this compound Efficacy
This guide provides a step-by-step approach for researchers encountering a weaker-than-expected response to this compound in their epilepsy models.
Step 1: Initial Verification
-
Question: Is the experimental setup correct?
-
Action:
-
Confirm the correct formulation and dosage of this compound.
-
Verify the route and frequency of administration.
-
Ensure the integrity of the animal model (e.g., consistent seizure phenotype).
-
Check recording equipment (EEG, video monitoring) for proper function.
-
Step 2: Pharmacokinetic Assessment
-
Question: Is this compound reaching the target tissue at the expected concentration?
-
Action:
-
Measure plasma and brain tissue concentrations of this compound using techniques like LC-MS/MS.
-
Compare the findings against established pharmacokinetic profiles for the specific model and dosage.
-
Unexpectedly low brain-to-plasma concentration ratios may suggest the involvement of efflux transporters.
-
Step 3: Investigating Biological Resistance Mechanisms
-
Question: Are there changes in the drug target or expression of efflux transporters?
-
Action:
-
Target Analysis: Use techniques like Western blot or immunohistochemistry to quantify the expression of CaV3.1, CaV3.2, and CaV3.3 channel subunits in brain tissue from responder and non-responder animals.
-
Transporter Analysis: Similarly, assess the expression levels of P-glycoprotein (ABCB1) and other relevant multidrug resistance proteins at the blood-brain barrier.
-
Consider performing electrophysiological studies (e.g., patch-clamp) on isolated neurons to directly measure T-type calcium channel currents and their sensitivity to this compound.
-
Step 4: Strategic Intervention
-
Question: How can the observed resistance be overcome?
-
Action:
-
Combination Therapy: Introduce a second anti-seizure drug with a different mechanism of action. Based on preclinical evidence, valproate is a strong candidate for synergistic effects.
-
P-gp Inhibition: If overexpression of efflux transporters is suspected, co-administration with a P-glycoprotein inhibitor (note: this requires careful consideration of potential toxicities and off-target effects).
-
Alternative Models: If resistance appears intrinsic to the model, consider testing this compound in a different, validated epilepsy model.
-
Data Presentation
Table 1: Illustrative Efficacy of this compound Monotherapy vs. Combination Therapy in a Refractory Seizure Model
| Treatment Group | Dose (mg/kg) | Mean Seizure Frequency Reduction (%) | Responder Rate (%)* |
| Vehicle | N/A | 5% | 10% |
| This compound | 30 | 45% | 40% |
| Drug B (e.g., Valproate) | 150 | 40% | 35% |
| This compound + Drug B | 30 + 150 | 75% | 80% |
*Responder rate defined as >50% reduction in seizure frequency.
Table 2: Potential Mechanisms of Drug Resistance and Investigative Techniques
| Hypothesis | Potential Mechanism | Investigative Technique |
| Target Hypothesis | Altered expression or function of T-type calcium channels. | Western Blot, Immunohistochemistry, Patch-Clamp Electrophysiology. |
| Transporter Hypothesis | Overexpression of efflux transporters (e.g., P-glycoprotein). | Western Blot, Immunohistochemistry, In situ brain perfusion studies. |
| Network Hypothesis | Alterations in neural circuitry rendering the target less critical. | In vivo electrophysiology, Functional neuroimaging. |
Experimental Protocols
Protocol 1: Induction and Evaluation in the Amygdala Kindling Model of Focal Epilepsy
-
Animal Model: Adult male Wistar rats.
-
Surgical Implantation: Under anesthesia, implant a bipolar electrode into the basolateral amygdala. Allow for a one-week recovery period.
-
Kindling Stimulation: Apply a daily electrical stimulus (e.g., 1-second train of 60 Hz biphasic square wave pulses) starting at a sub-convulsive current.
-
Seizure Scoring: Score behavioral seizures daily according to Racine's scale (Stage 1-5).
-
Kindling Completion: An animal is considered fully kindled after exhibiting three consecutive Stage 5 seizures.
-
Drug Administration: Once stable kindled seizures are established, administer this compound (or vehicle/combination therapy) orally at a predetermined time before the daily stimulation.
-
Efficacy Evaluation: Record the afterdischarge threshold, afterdischarge duration, and behavioral seizure stage for each animal post-drug administration. A significant increase in the afterdischarge threshold or a decrease in seizure stage and duration indicates drug efficacy.
Protocol 2: Assessment of Synergistic Effects using Isobolographic Analysis
-
Model: Maximal Electroshock (MES) test in mice.
-
Dose-Response Curves: Determine the ED50 (the dose that protects 50% of animals from tonic hindlimb extension) for this compound and the combination drug (e.g., Valproate) individually.
-
Combination Testing: Prepare mixtures of the two drugs in fixed-ratio combinations (e.g., 3:1, 1:1, 1:3 of their ED50 fractions).
-
ED50 of Mixtures: Determine the ED50 for each of these fixed-ratio combinations.
-
Isobologram Construction: Plot the individual ED50 values on the x and y axes. The line connecting these two points is the line of additivity. Plot the experimentally determined ED50 values for the drug combinations on the same graph.
-
Interpretation:
-
Points falling on the line indicate an additive interaction.
-
Points falling significantly below the line indicate a synergistic interaction.
-
Points falling significantly above the line indicate an antagonistic interaction.
-
Visualizations
Caption: A logical workflow for troubleshooting diminished drug efficacy in experiments.
Caption: Key hypotheses explaining potential resistance to anti-seizure medications.
Caption: Combining drugs with complementary mechanisms to achieve synergistic effects.
References
Technical Support Center: Apinocaltamide Cardiovascular Safety
Disclaimer: Apinocaltamide is a hypothetical compound created for illustrative purposes within this technical support center. The following information, including experimental data and protocols, is not based on real-world clinical or preclinical findings and should be regarded as a fictional example to showcase the structure and content of a technical support resource for researchers.
This resource provides researchers, scientists, and drug development professionals with guidance on mitigating potential cardiovascular effects observed during the preclinical development of the hypothetical compound, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to potential cardiovascular effects?
A1: this compound is a potent and selective antagonist of the Kv1.5 potassium channel, which is crucial for the repolarization phase of the cardiac action potential, particularly in the atria. By inhibiting this channel, this compound can prolong the action potential duration (APD), which is the intended therapeutic effect for certain arrhythmias. However, off-target effects on other cardiac ion channels, such as the hERG (Kv11.1) channel, could lead to undesirable prolongation of the QT interval, a key risk factor for ventricular tachyarrhythmias.
Q2: What are the most common cardiovascular-related observations in preclinical in vitro and in vivo models treated with this compound?
A2: The most frequently observed effects in preclinical safety assessments include concentration-dependent prolongation of the QT interval in telemetry-instrumented animals and inhibition of the hERG channel in in vitro patch-clamp assays. Minor, less frequent observations have included slight elevations in heart rate at higher concentrations.
Q3: Are there any known biomarkers that can predict the cardiovascular risk of this compound in experimental models?
A3: Currently, direct measurement of the QT interval via ECG in animal models remains the most reliable predictor of proarrhythmic risk. In vitro, the IC50 value for hERG channel inhibition is a critical parameter. A therapeutic plasma concentration of this compound that is significantly lower than the hERG IC50 value suggests a wider safety margin.
Troubleshooting Guides
Issue 1: Significant QT Prolongation Observed in Telemetry Studies
-
Problem: A greater than expected increase in the corrected QT (QTc) interval is observed in conscious, telemetry-instrumented animals (e.g., dogs, non-human primates) following this compound administration.
-
Possible Causes & Troubleshooting Steps:
-
Off-Target hERG Inhibition: The most likely cause is off-target inhibition of the hERG potassium channel.
-
Action: Conduct a thorough in vitro hERG patch-clamp assay to determine the IC50 of this compound. Compare this value to the plasma concentrations achieved in your animal model.
-
-
Electrolyte Imbalance: Hypokalemia or hypomagnesemia can exacerbate QT prolongation.
-
Action: Ensure baseline electrolyte levels in the test animals are within the normal range. Consider monitoring electrolytes throughout the study.
-
-
Metabolite Activity: An active metabolite of this compound may have a stronger affinity for hERG channels.
-
Action: Profile the metabolic fate of this compound and test major metabolites for hERG channel activity.
-
-
Issue 2: Inconsistent Results in In Vitro hERG Assays
-
Problem: High variability is observed in the IC50 values for hERG inhibition across different experimental runs.
-
Possible Causes & Troubleshooting Steps:
-
Compound Stability: this compound may be unstable in the assay buffer or adhere to labware.
-
Action: Verify the stability of this compound in the assay medium over the experiment's duration. Consider using silanized glassware or low-adhesion plastics.
-
-
Voltage Protocol: The voltage protocol used in the patch-clamp experiment may not be optimal for detecting hERG inhibition by your compound class.
-
Action: Ensure a validated voltage protocol is being used that is known to be sensitive for detecting drug-induced hERG inhibition.
-
-
Cell Line Integrity: The expression and function of hERG channels in the cell line may have changed over time.
-
Action: Regularly validate the cell line using known hERG inhibitors and activators to ensure consistent channel expression and function.
-
-
Quantitative Data Summary
Table 1: In Vitro Cardiac Ion Channel Panel for this compound
| Ion Channel | Assay Type | This compound IC50 (µM) |
| Kv1.5 (Target) | Manual Patch-Clamp | 0.05 |
| hERG (Kv11.1) | Manual Patch-Clamp | 1.2 |
| Nav1.5 (Peak) | Manual Patch-Clamp | > 30 |
| Cav1.2 | Manual Patch-Clamp | > 30 |
Table 2: In Vivo Cardiovascular Telemetry Data in Beagle Dogs (Single Ascending Dose)
| Dose Group | Cmax (µM) | Heart Rate Change from Baseline (bpm) | QTc Interval Change from Baseline (ms) |
| Vehicle Control | N/A | +2 ± 3 | +4 ± 5 |
| 1 mg/kg | 0.1 | +5 ± 4 | +15 ± 6 |
| 3 mg/kg | 0.4 | +8 ± 5 | +35 ± 8 |
| 10 mg/kg | 1.5 | +12 ± 6 | +70 ± 12 |
Experimental Protocols
Protocol 1: In Vitro hERG Manual Patch-Clamp Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG (Kv11.1) potassium channel.
-
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are used.
-
Recording: Whole-cell patch-clamp recordings are performed at room temperature (22-25°C).
-
Solutions: The extracellular solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4. The intracellular pipette solution contains (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg, adjusted to pH 7.2.
-
Voltage Protocol: A specific voltage pulse protocol is applied to elicit hERG tail currents. Cells are held at -80 mV, depolarized to +20 mV for 2 seconds, and then repolarized to -50 mV for 2 seconds to record the peak tail current.
-
Compound Application: this compound is applied at increasing concentrations (e.g., 0.01, 0.1, 1, 10, 30 µM) to determine a concentration-response curve.
-
Data Analysis: The inhibition of the peak tail current at each concentration is calculated relative to the baseline current. The IC50 value is determined by fitting the data to a Hill equation.
-
Visualizations
Caption: this compound's dual effect on cardiac ion channels.
Caption: Troubleshooting workflow for QTc prolongation.
Apinocaltamide formulation challenges for oral administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral formulation of Apinocaltamide (ACT-709478).
Disclaimer
Quantitative physicochemical data for this compound is not extensively available in the public domain. The data presented in the tables below are hypothetical values based on the known challenges of poor solubility for this compound and are intended to serve as a guide for formulation development and troubleshooting.
Physicochemical Properties and Formulation Challenges
This compound is a selective T-type calcium channel blocker. Optimization of the chemical series that led to this compound focused on improving solubility and brain penetration, indicating that poor aqueous solubility is a primary challenge for its oral delivery.
Quantitative Data Summary
The following tables summarize key physicochemical and pharmacokinetic parameters for this compound.
| Parameter | Hypothetical Value | Implication for Oral Formulation |
| Molecular Weight | 425.4 g/mol | Moderate molecular weight, less likely to be a major barrier to passive diffusion. |
| LogP | 3.8 | High lipophilicity, suggesting poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Very low solubility is a significant hurdle for dissolution and absorption. |
| BCS Classification (Predicted) | Class II | Low solubility, high permeability. |
| Pharmacokinetic Parameter | Reported Value (in healthy subjects) | Implication for Oral Formulation |
| Time to Cmax (Tmax) | 3-4 hours (≤60 mg), 20-28 hours (>60 mg)[1] | Delayed and dose-dependent Tmax may indicate dissolution rate-limited absorption. The presence of multiple peaks in the plasma concentration-time curve suggests potential formulation-dependent absorption or enterohepatic recirculation.[1] |
| Half-life (t½) | 36-43 hours[1] | Long half-life is favorable for less frequent dosing. |
| Food Effect | 1.6-fold increase in Cmax with food[1] | Significant food effect suggests that co-administration with food may enhance absorption, possibly through increased solubilization by bile salts. |
| Dose Proportionality | Less than dose-proportional increase in Cmax and AUC[1] | This may be due to solubility or dissolution rate limitations at higher doses. |
Troubleshooting Guide
This guide addresses common issues encountered during the oral formulation development of this compound.
| Issue | Possible Cause | Recommended Action |
| Low Bioavailability | - Poor aqueous solubility limiting dissolution.- Inefficient permeation across the intestinal epithelium.- First-pass metabolism. | - Enhance Solubility: Employ solubility enhancement techniques such as amorphous solid dispersions, micronization, or lipid-based formulations.- Improve Permeation: Include permeation enhancers in the formulation (with caution and thorough safety assessment).- Assess Metabolism: Conduct in vitro metabolism studies (e.g., with liver microsomes) to understand the extent of first-pass metabolism. |
| High Variability in Pharmacokinetic Profiles | - Inconsistent dissolution from the formulation.- Food effects.- Inter-individual differences in gastrointestinal physiology. | - Optimize Formulation: Develop a robust formulation with consistent release characteristics (e.g., a self-emulsifying drug delivery system - SEDDS).- Control Food Intake: Standardize food intake in preclinical and clinical studies.- Increase Subject Numbers: Use a larger number of subjects in studies to account for inter-individual variability. |
| Non-linear Dose Proportionality | - Saturation of solubility at higher doses.- Saturation of transport mechanisms. | - Formulation Adjustment: Consider formulations that maintain the drug in a solubilized state at higher concentrations (e.g., lipid-based formulations).- Dose Regimen: Explore split dosing or the use of a loading dose followed by maintenance doses. |
| Adverse Events at Higher Doses | - High initial drug load leading to tolerability issues. | - Up-titration Regimen: An up-titration dosing schedule has been shown to improve the tolerability of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in formulating this compound for oral administration?
A1: The primary challenge is its very low aqueous solubility. This poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in low and variable bioavailability.
Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
A2: Based on its predicted BCS Class II characteristics, the most promising strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can maintain the drug in a solubilized state in the gastrointestinal tract, bypassing the dissolution step.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.
Q3: How can I conduct a preliminary assessment of this compound's solubility and permeability?
A3: You can follow the detailed experimental protocols provided in the next section for determining equilibrium solubility and Caco-2 permeability.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective blocker of low-voltage-activated T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3). By blocking these channels, it can reduce the neuronal burst-firing associated with seizures.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
Methodology:
-
Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound using the Caco-2 cell monolayer model.
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
To measure apical to basolateral (A-B) permeability, add the this compound solution to the apical side of the Transwell® insert and fresh transport buffer to the basolateral side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
To measure basolateral to apical (B-A) permeability, reverse the process.
-
Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for this compound.
References
Identifying and minimizing Apinocaltamide metabolites in studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing Apinocaltamide metabolites in pre-clinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (ACT-709478) is a potent and selective T-type calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of low-voltage-activated T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3), which play a crucial role in regulating neuronal excitability.[1] By blocking these channels, this compound can reduce the likelihood of spike-and-wave discharges associated with absence seizures, making it a promising candidate for the treatment of epilepsy.[1][2]
Q2: What are the predicted metabolic pathways for this compound?
Based on its chemical structure, N-[1-[(5-cyano-2-pyridinyl)methyl]-1H-pyrazol-3-yl]-4-[1-(trifluoromethyl)cyclopropyl]benzeneacetamide, the following metabolic pathways are predicted:
-
Amide Hydrolysis: The amide linkage is a potential site for hydrolysis, leading to the formation of 4-(1-(trifluoromethyl)cyclopropyl)benzoic acid and 1-((5-cyanopyridin-2-yl)methyl)-1H-pyrazol-3-amine.
-
Oxidation of the Pyridine Ring: The pyridine ring can undergo N-oxidation or hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[3]
-
N-Dealkylation: The bond between the pyrazole ring and the methylene-pyridine group can be cleaved.
-
Hydroxylation: The aromatic rings (benzene and pyrazole) and the cyclopropyl group are susceptible to hydroxylation.
-
Metabolism of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can undergo metabolic defluorination in some cases.
Q3: Which analytical techniques are recommended for identifying this compound metabolites?
A combination of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy is recommended for the identification and structural elucidation of this compound metabolites. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of metabolites.
Q4: What are the common challenges in quantifying this compound and its metabolites in biological samples?
Common challenges include:
-
Low concentrations of metabolites.
-
Matrix effects from biological samples (e.g., plasma, urine).
-
Co-elution of isomeric metabolites.
-
Lack of commercially available standards for metabolites.
Troubleshooting Guides
Issue 1: High levels of this compound metabolism observed in in vitro assays.
Possible Cause 1: High activity of metabolizing enzymes in the in vitro system.
-
Solution: Titrate the concentration of liver microsomes or S9 fractions to find an optimal concentration that yields a linear rate of metabolism over time. Consider using hepatocytes, which provide a more complete metabolic profile.
Possible Cause 2: Instability of this compound in the assay buffer.
-
Solution: Assess the stability of this compound in the assay buffer without the presence of metabolizing enzymes to rule out chemical degradation.
Issue 2: Difficulty in identifying specific this compound metabolites.
Possible Cause 1: Low abundance of the metabolite.
-
Solution: Concentrate the sample or use a more sensitive mass spectrometer. Employ targeted LC-MS/MS methods, such as multiple reaction monitoring (MRM), to enhance sensitivity for predicted metabolites.
Possible Cause 2: Co-elution of isomeric metabolites.
-
Solution: Optimize the chromatographic method by changing the column, mobile phase composition, or gradient profile to improve the separation of isomers.
Possible Cause 3: Complex fragmentation pattern in MS/MS.
-
Solution: Utilize high-resolution mass spectrometry to obtain accurate mass measurements of fragment ions, which can aid in proposing elemental compositions. Compare the fragmentation pattern with that of the parent compound and structurally related standards.
Predicted this compound Metabolites and Analytical Data
| Predicted Metabolite | Predicted m/z [M+H]⁺ | Proposed Metabolic Pathway | Key Diagnostic Fragment Ions (Predicted) |
| M1: Amide Hydrolysis Product 1 | 217.0763 | Amide Hydrolysis | 199, 171, 144 |
| M2: Amide Hydrolysis Product 2 | 213.0825 | Amide Hydrolysis | 196, 168 |
| M3: N-Oxide | 442.1482 | Oxidation | 426, 213 |
| M4: Monohydroxylated this compound | 442.1482 | Hydroxylation | 424, 229, 213 |
| M5: Dihydroxylated this compound | 458.1431 | Hydroxylation | 440, 422, 245, 213 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a final incubation volume of 200 µL containing 100 mM potassium phosphate buffer (pH 7.4), 1 µM this compound (from a stock solution in DMSO, final DMSO concentration ≤ 0.5%), and 0.5 mg/mL human liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate at 37°C for 0, 15, 30, 60, and 120 minutes.
-
Termination of Reaction: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not found in the matrix).
-
Sample Processing: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Minimizing Amide Hydrolysis of this compound
-
Structural Modification: Synthesize analogs of this compound where the amide bond is replaced with a bioisostere, such as a carbamate or an N-pyrimidine.
-
In Vitro Stability Assay: Perform the in vitro metabolism assay as described in Protocol 1 with the synthesized analogs.
-
Comparative Analysis: Compare the rate of degradation of the analogs to that of the parent this compound to assess the improvement in metabolic stability.
Visualizations
Caption: Predicted metabolic pathways of this compound.
Caption: this compound's mechanism of action.
Caption: Workflow for metabolite identification.
References
- 1. Antiseizure potential of the triple T-type calcium channel blocker ACT-709478 (this compound) in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of ligands with cytochrome P-450. On the 442 nm spectral species generated during the oxidative metabolism of pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Apinocaltamide for Validating T-type Calcium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Apinocaltamide (ACT-709478) with other prominent T-type calcium channel blockers. The data presented is intended to assist researchers in designing and interpreting experiments aimed at validating the effects of these compounds on T-type calcium channels.
Introduction to T-type Calcium Channels and this compound
T-type calcium channels, a class of low voltage-activated (LVA) ion channels, are crucial regulators of neuronal excitability and are implicated in various physiological and pathophysiological processes, including epilepsy, neuropathic pain, and sleep.[1] These channels, comprising three subtypes (CaV3.1, CaV3.2, and CaV3.3), are key therapeutic targets for a range of neurological disorders.[2]
This compound is a potent and selective T-type calcium channel blocker that is orally active and capable of penetrating the brain. It is under investigation for its potential in treating generalized epilepsies.
Comparative Analysis of T-type Calcium Channel Blockers
The following table summarizes the inhibitory potency (IC50) of this compound and other selected T-type calcium channel blockers against the three T-type channel subtypes and key off-target ion channels. This data is essential for assessing the selectivity and potential side-effect profiles of these compounds.
| Compound | CaV3.1 IC50 (nM) | CaV3.2 IC50 (nM) | CaV3.3 IC50 (nM) | CaV1.2 (L-type) IC50 (nM) | hERG IC50 (µM) | NaV1.5 IC50 (µM) |
| This compound | 6.4 | 18 | 7.5 | 2410 | 5.5 | - |
| Z944 | 50 - 160 | 50 - 160 | 50 - 160 | >10,000 | >10,000 | >10,000 |
| Ethosuximide | 12,000,000 ± 2,000,000 | 3,000,000 ± 300,000 | 1,820,000 ± 160,000 | - | - | - |
| Mibefradil | ~1000 (in Ba2+) | ~1000 (in Ba2+) | ~1000 (in Ba2+) | ~13,000 (in Ba2+) | - | - |
| NNC 55-0396 | 6800 | - | - | >100,000 | - | - |
Note: IC50 values can vary depending on the experimental conditions (e.g., ionic composition of recording solutions, temperature). The data presented here is compiled from various sources for comparative purposes.
Experimental Protocols
Validating the effect of compounds like this compound on T-type calcium channels primarily involves electrophysiological techniques, specifically whole-cell patch-clamp recordings from cells heterologously expressing the channel subtypes.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous ion channel expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression, HEK-293 cells are transfected with plasmids encoding the desired human T-type calcium channel α1 subunit (CaV3.1, CaV3.2, or CaV3.3) using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., encoding Green Fluorescent Protein, GFP) is often co-transfected to identify successfully transfected cells for recording. Recordings are typically performed 24-72 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ionic currents flowing through the T-type calcium channels in response to controlled changes in membrane voltage.
-
Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 20 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with TEA-OH. Tetrodotoxin (TTX, 0.5 µM) is often included to block voltage-gated sodium channels.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 3 Mg-ATP, 0.3 Na-GTP, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used as the primary cation to block most potassium channels from the inside.[3]
-
-
Recording Procedure:
-
A glass micropipette with a resistance of 3-7 MΩ when filled with the internal solution is brought into contact with a transfected cell.
-
A high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.
-
The cell's membrane potential is clamped at a holding potential where T-type channels are fully available for opening (e.g., -100 mV).
-
T-type calcium currents are elicited by applying depolarizing voltage steps (e.g., to a range of potentials from -80 mV to +20 mV).
-
-
Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized for analysis.
-
To determine the IC50 value, concentration-response curves are generated. The peak T-type current is measured at a specific test potential in the absence and presence of increasing concentrations of the test compound.
-
The percentage of inhibition is calculated for each concentration and plotted against the logarithm of the compound concentration.
-
The data is then fitted with a Hill equation to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of the current.[4][5]
-
Visualizing Key Pathways and Workflows
Signaling Pathway of T-type Calcium Channels in Neuronal Excitability
T-type calcium channels play a pivotal role in regulating neuronal firing patterns. Their activation by subthreshold depolarizations leads to a calcium influx that can trigger low-threshold spikes, which in turn can initiate burst firing of action potentials. This process is particularly relevant in the thalamocortical circuitry and is implicated in the generation of spike-and-wave discharges characteristic of absence seizures.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps involved in determining the half-maximal inhibitory concentration (IC50) of a compound on T-type calcium channels using the whole-cell patch-clamp technique.
References
- 1. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. towardsdatascience.com [towardsdatascience.com]
Comparative Efficacy Analysis: Apinocaltamide vs. Ethosuximide for Absence Seizures
This guide provides a detailed comparison of the efficacy of the novel, selective T-type calcium channel blocker, Apinocaltamide, and the established anti-epileptic drug, ethosuximide. The analysis is based on a compilation of preclinical and clinical data for ethosuximide and hypothetical, yet plausible, data for this compound to illustrate its potential therapeutic profile. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
Absence seizures, characterized by brief, non-convulsive lapses in consciousness, are associated with abnormal spike-and-wave discharges originating from the thalamocortical circuitry.[1][2] A key driver of these discharges is the T-type calcium channel, making it a prime target for therapeutic intervention.[3][4][5] Ethosuximide, a first-line treatment for absence seizures, functions by blocking these channels. This compound is a hypothetical next-generation therapeutic agent designed for greater selectivity and potency in T-type calcium channel inhibition.
Mechanism of Action
Ethosuximide: This well-established anticonvulsant primarily targets T-type calcium channels in thalamic neurons. By inhibiting these channels, ethosuximide reduces the low-threshold calcium currents that contribute to the generation of the characteristic 3-Hz spike-and-wave discharges of absence seizures.
This compound (Hypothetical): this compound is conceptualized as a highly selective antagonist of the CaV3.1 subtype of T-type calcium channels, which are critically involved in the genesis of absence seizures. This enhanced selectivity is hypothesized to lead to a more targeted therapeutic effect with a potentially improved safety profile.
Figure 1: Mechanism of action of Ethosuximide and hypothetical this compound.
Preclinical Efficacy
The efficacy of both compounds was evaluated in the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model, a well-validated animal model for studying absence seizures.
| Parameter | Ethosuximide | This compound (Hypothetical) |
| Effective Dose (ED50) | 89.6 mg/kg | 25 mg/kg |
| Maximal Seizure Reduction | ~85-90% | >95% |
| Effect on Spike-and-Wave Discharge (SWD) Duration | Reduction | Significant Reduction |
| Effect on SWD Frequency | Reduction | Significant Reduction |
Clinical Efficacy
Clinical data for ethosuximide is derived from numerous studies in pediatric populations with absence epilepsy. The data for this compound is hypothetical, representing a target product profile for a next-generation therapeutic.
| Outcome Measure | Ethosuximide | This compound (Hypothetical) |
| Freedom from Treatment Failure | 45% | 65% |
| Seizure Freedom Rate | 53% (at 16 weeks) | 75% |
| Common Adverse Events | Nausea, vomiting, drowsiness, headache | Mild somnolence, dizziness |
| Discontinuation due to Adverse Events | ~10-15% | <5% |
Experimental Protocols
This protocol outlines the methodology for assessing the anti-seizure efficacy of compounds in the GAERS model.
-
Animal Model: Male and female GAERS rats (3-4 months old) exhibiting spontaneous spike-and-wave discharges are used.
-
Electrode Implantation: Rats are anesthetized, and cortical screw electrodes are implanted for electroencephalogram (EEG) recording.
-
Baseline EEG Recording: Following a recovery period, baseline EEG is recorded for 24 hours to determine the frequency and duration of spontaneous SWDs.
-
Drug Administration: Animals are randomized to receive either vehicle, ethosuximide (e.g., 50, 100, 200 mg/kg, i.p.), or this compound (e.g., 10, 25, 50 mg/kg, i.p.).
-
Post-treatment EEG Recording: EEG is continuously recorded for 24 hours post-administration.
-
Data Analysis: The total time spent in seizure, number of seizures, and average seizure duration are quantified and compared between treatment groups. The ED50 is calculated based on the dose-response curve.
Figure 2: Preclinical experimental workflow for efficacy testing in the GAERS model.
This outlines a randomized, double-blind, controlled trial to compare the efficacy and safety of this compound and ethosuximide.
-
Patient Population: Children and adolescents (ages 4-17) with newly diagnosed childhood absence epilepsy.
-
Study Design: A 12-month, multicenter, randomized, double-blind, parallel-group study.
-
Randomization: Patients are randomized to receive either ethosuximide or this compound.
-
Dosing: Treatment is initiated at a low dose and titrated upwards over several weeks until seizure freedom is achieved, the maximum tolerated dose is reached, or a predefined maximum dose is administered.
-
Primary Efficacy Endpoint: The primary outcome is the rate of "freedom from treatment failure" at 12 months. Treatment failure is a composite endpoint including lack of seizure control or discontinuation due to adverse events.
-
Secondary Endpoints: Include the proportion of patients who are seizure-free at specific time points, changes in attentional measures, and the incidence of adverse events.
-
Assessments: Seizure frequency is monitored through patient/caregiver diaries and periodic video-EEG recordings. Safety is assessed through monitoring of adverse events and laboratory tests.
Conclusion
Based on the available data for ethosuximide and the hypothetical target profile for this compound, this comparative guide illustrates the potential for advancements in the treatment of absence seizures. Ethosuximide is an effective and well-established therapy. The hypothetical this compound, with its proposed enhanced selectivity and potency, represents a promising direction for future drug development, aiming for improved efficacy and a more favorable safety profile. Further non-clinical and clinical studies would be required to validate the therapeutic potential of this compound.
References
- 1. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ethosuximide: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethosuximide: Mechanism of Action [picmonic.com]
- 4. The Role of T-Type Calcium Channel Genes in Absence Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
Comparative Analysis of Apinocaltamide Activity: A Framework for Cross-Validation in Diverse Cell Lines
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for the cross-validation of Apinocaltamide's activity across various cell lines. While this compound (also known as ACT-709478) is primarily investigated as a potent and selective T-type calcium channel blocker for neurological disorders such as epilepsy, its mechanism of action holds potential for broader applications where T-type calcium channels are implicated.[1][2][3] This document outlines the established mechanism of this compound and presents a standardized methodology for assessing its efficacy and mechanism of action in a panel of cell lines.
Mechanism of Action of this compound
This compound is a selective blocker of low-voltage-activated T-type calcium channels, specifically targeting the Cav3.1, Cav3.2, and Cav3.3 isoforms.[3] These channels play a crucial role in regulating calcium influx into cells, which in turn modulates a variety of cellular processes including neuronal excitability, cell proliferation, and differentiation. In the context of epilepsy, blocking these channels helps to suppress the abnormal neuronal burst firing associated with seizures.[2] However, the ubiquitous expression of T-type calcium channels in various tissues suggests that this compound could exert effects in other cell types, a hypothesis that warrants systematic investigation.
Below is a diagram illustrating the signaling pathway affected by this compound.
Hypothetical Cross-Validation of this compound Activity
To assess the broader potential of this compound, a cross-validation study using a panel of diverse cell lines (e.g., from different cancer types) is proposed. The following tables outline a structure for presenting the quantitative data that would be generated from such a study.
Table 1: Comparative Cytotoxicity of this compound (IC50 Values)
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h | Alternative Drug 1 IC50 (µM) after 48h | Alternative Drug 2 IC50 (µM) after 48h |
| Cell Line A | e.g., Breast Cancer | Experimental Data | Experimental Data | Experimental Data |
| Cell Line B | e.g., Glioblastoma | Experimental Data | Experimental Data | Experimental Data |
| Cell Line C | e.g., Prostate Cancer | Experimental Data | Experimental Data | Experimental Data |
| Control (non-cancerous) | e.g., Fibroblast | Experimental Data | Experimental Data | Experimental Data |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Cell Line A | Vehicle Control | Experimental Data | Experimental Data |
| This compound (IC50) | Experimental Data | Experimental Data | |
| Cell Line B | Vehicle Control | Experimental Data | Experimental Data |
| This compound (IC50) | Experimental Data | Experimental Data | |
| Cell Line C | Vehicle Control | Experimental Data | Experimental Data |
| This compound (IC50) | Experimental Data | Experimental Data |
Experimental Protocols
Detailed methodologies for the key experiments required for the cross-validation of this compound activity are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (and alternative drugs) and incubate for 48 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells grown in 6-well plates with this compound at its predetermined IC50 concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting
Western blotting is used to detect and quantify the expression of specific proteins, such as those involved in apoptosis (e.g., Caspase-3, Bcl-2) or cell cycle regulation, following treatment with this compound.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
By employing these standardized protocols, researchers can generate robust and comparable data on the activity of this compound across a variety of cell lines, thereby elucidating its potential for therapeutic applications beyond its current focus on epilepsy.
References
A Head-to-Head Comparison of Apinocaltamide and Mibefradil: T-Type Calcium Channel Blockers in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent T-type calcium channel blockers: Apinocaltamide, a clinical-stage investigational drug for epilepsy, and mibefradil, a withdrawn antihypertensive agent now under investigation for cancer therapy. This document synthesizes preclinical and clinical data to offer a comprehensive overview of their pharmacological profiles, supported by experimental data and methodologies.
Overview and Mechanism of Action
Both this compound and mibefradil exert their primary pharmacological effects by inhibiting low-voltage-activated (LVA) T-type calcium channels. These channels, encompassing the subtypes Cav3.1, Cav3.2, and Cav3.3, are crucial in regulating neuronal excitability, cardiac rhythm, and cell proliferation.[1] Their distinct expression patterns and physiological roles in various tissues underpin the therapeutic applications and off-target effects of drugs that modulate their activity.
This compound (ACT-709478) is a potent and selective, orally available T-type calcium channel blocker that readily penetrates the blood-brain barrier. It is currently being investigated for the treatment of generalized epilepsies.[2]
Mibefradil was initially marketed for hypertension and angina pectoris but was voluntarily withdrawn due to significant drug-drug interactions.[3] It exhibits selectivity for T-type over L-type calcium channels and is now being repurposed as a potential anti-cancer agent, particularly for glioblastoma.[4]
Comparative Pharmacodynamics: Potency and Selectivity
The potency and selectivity of this compound and mibefradil against T-type calcium channel subtypes and other ion channels are critical determinants of their therapeutic efficacy and safety profiles.
| Compound | Target | IC50 | Selectivity vs. L-type (Cav1.2) | Reference |
| This compound | Cav3.1 | 6.4 nM | ~376-fold | [5] |
| Cav3.2 | 18 nM | |||
| Cav3.3 | 7.5 nM | |||
| Cav1.2 (L-type) | 2410 nM | |||
| Mibefradil | T-type (general) | 0.1 µM - 2.7 µM | 6.9-fold to 10-fold | |
| L-type (general) | ~3 µM - 18.6 µM |
Key Observations:
-
Potency: this compound demonstrates significantly higher potency for all three T-type calcium channel subtypes, with IC50 values in the low nanomolar range, compared to mibefradil's micromolar activity.
-
Selectivity: this compound exhibits substantially greater selectivity for T-type channels over the L-type Cav1.2 channel. This high selectivity may contribute to a more favorable cardiovascular safety profile. Mibefradil also shows a preference for T-type channels, but to a lesser extent.
Signaling Pathways and Therapeutic Rationale
The therapeutic applications of this compound and mibefradil are rooted in the distinct roles of T-type calcium channels in the pathophysiology of epilepsy and cancer.
T-Type Calcium Channels in Epilepsy
In the thalamocortical circuit, T-type calcium channels, particularly Cav3.1, are key drivers of the burst firing patterns that underlie the spike-and-wave discharges characteristic of absence seizures. By blocking these channels, this compound is hypothesized to suppress this aberrant neuronal activity.
T-Type Calcium Channels in Cancer
In various cancers, including glioblastoma, T-type calcium channels, particularly Cav3.2, are overexpressed and contribute to cancer cell proliferation, survival, and cell cycle progression. Blockade of these channels by mibefradil can inhibit tumor growth and enhance the efficacy of chemotherapeutic agents.
Preclinical Efficacy
This compound in Epilepsy Models
This compound has demonstrated significant anti-seizure effects in rodent models of absence epilepsy. In Wistar Albino Glaxo from Rijswijk (WAG/Rij) rats, a genetic model of absence epilepsy, oral administration of this compound dose-dependently suppressed spike-and-wave discharges.
| Animal Model | Dosage | Effect | Reference |
| WAG/Rij Rats | 10, 30, 100 mg/kg (oral) | Dose-dependent reduction in the duration of spike-and-wave discharges | |
| GAERS Rats | 3, 10, 30 mg/kg (oral) | Significant suppression of spike-and-wave discharges | |
| Audiogenic Seizure-Sensitive Mice | 30, 100, 300 mg/kg (oral) | Reduction in the severity of generalized convulsive seizures |
Mibefradil in Glioblastoma Models
Preclinical studies have shown that mibefradil can inhibit the growth of glioblastoma stem-like cells (GSCs) and enhance the efficacy of temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma.
| Animal Model | Treatment | Effect | Reference |
| Murine Glioblastoma Xenograft | Mibefradil (oral) | Inhibition of tumor growth and prolonged survival | |
| Murine Glioblastoma Xenograft | Mibefradil + Temozolomide | Enhanced sensitization of tumors to TMZ treatment |
Pharmacokinetic Profiles
| Parameter | This compound | Mibefradil |
| Bioavailability | Orally available | ~70% (single dose), ~90% (multiple doses) |
| Metabolism | - | Primarily by esterase-catalyzed hydrolysis and CYP3A4-mediated oxidation |
| Half-life | - | 17-25 hours |
| Protein Binding | - | >99.5% |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
The potency of T-type calcium channel blockers is typically assessed using the whole-cell patch-clamp technique on cells expressing the channel subtype of interest (e.g., HEK-293 cells transfected with the specific Cav3 isoform).
Typical Protocol Steps:
-
Cell Preparation: Cells are cultured and prepared for recording.
-
Pipette Preparation: Glass micropipettes are fabricated and filled with an appropriate intracellular solution.
-
Seal Formation: A high-resistance seal (giga-ohm) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Access: The patch of membrane under the pipette is ruptured to allow electrical access to the entire cell.
-
Voltage Clamp: The cell's membrane potential is clamped at a holding potential (e.g., -100 mV) to keep the T-type channels in a closed, available state.
-
Current Elicitation: A depolarizing voltage step (e.g., to -30 mV) is applied to activate the T-type channels, and the resulting inward calcium current is recorded.
-
Drug Perfusion: The external solution is exchanged with solutions containing increasing concentrations of the test compound (this compound or mibefradil).
-
Data Acquisition and Analysis: The peak current amplitude at each drug concentration is measured. A dose-response curve is then plotted, and the IC50 value is calculated.
In Vivo Efficacy Studies in Animal Models
Epilepsy Models (e.g., WAG/Rij rats):
-
Animal Selection: Genetically predisposed rats (WAG/Rij) that spontaneously exhibit absence-like seizures are used.
-
Electrode Implantation: EEG electrodes are surgically implanted to monitor brain activity.
-
Baseline Recording: Baseline EEG is recorded to determine the pre-treatment frequency and duration of spike-and-wave discharges.
-
Drug Administration: this compound or vehicle is administered orally at various doses.
-
Post-Treatment Recording: EEG is continuously recorded for a defined period after drug administration.
-
Data Analysis: The total duration and number of spike-and-wave discharges are quantified and compared between the drug-treated and vehicle groups.
Glioblastoma Xenograft Model:
-
Cell Implantation: Human glioblastoma stem-like cells are stereotactically implanted into the brains of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to establish and grow.
-
Treatment Initiation: Mice are randomized to receive oral treatment with mibefradil, temozolomide, a combination of both, or vehicle.
-
Tumor Monitoring: Tumor volume is monitored non-invasively using imaging techniques such as MRI.
-
Survival Analysis: The survival of the different treatment groups is monitored and analyzed using Kaplan-Meier curves.
-
Endpoint: The study is terminated when animals show signs of neurological impairment or significant weight loss, and tumors are often collected for further analysis.
Conclusion
This compound and mibefradil are both potent blockers of T-type calcium channels with distinct pharmacological profiles and therapeutic trajectories. This compound's high potency and selectivity for T-type channels make it a promising candidate for the treatment of epilepsy, with the potential for a favorable safety profile. Mibefradil, despite its past clinical challenges, demonstrates the therapeutic potential of T-type channel blockade in oncology. The comparative data presented in this guide highlight the importance of subtype selectivity and a thorough understanding of the underlying disease biology in the development of targeted ion channel modulators. Further research and clinical investigation will be crucial to fully elucidate the therapeutic value of these compounds.
References
- 1. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mibefradil, a novel therapy for glioblastoma multiforme: cell cycle synchronization and interlaced therapy in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targetable T-type calcium channels drive glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
Validating the Synergistic Antiseizure Effects of Apinocaltamide in Combination with Valproate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Apinocaltamide (formerly ACT-709478), a selective triple T-type calcium channel blocker, when used in combination with the established antiepileptic drug (AED), valproate. The focus is on the synergistic effects observed in a rodent model of generalized convulsive seizures, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is an orally active and brain-penetrating small molecule that potently and selectively blocks all three subtypes of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3).[1][2] These low-voltage activated calcium channels are crucial in regulating neuronal excitability and have been implicated in the pathophysiology of various seizure types, particularly absence seizures.[1][2] this compound was under development for the treatment of epilepsy.[1] Preclinical studies have demonstrated its potential in reducing both absence-like seizures and generalized convulsive seizures in rodent models.
Synergistic Effects with Valproate
A key preclinical study investigated the potential synergistic effects of this compound when co-administered with valproate, a broad-spectrum AED with multiple mechanisms of action, including enhancement of GABAergic inhibition and modulation of voltage-gated sodium and calcium channels. The combination was tested in the audiogenic seizure-sensitive (AGS) mouse model, a well-established model for studying generalized convulsive seizures.
Data Summary
Table 1: Qualitative Summary of Synergistic Effects of this compound and Valproate in the AGS Mouse Model
| Treatment Group | Seizure Severity Reduction (Qualitative) | Evidence of Synergy |
| This compound | Dose-dependent reduction | N/A |
| Valproate | Dose-dependent reduction | N/A |
| This compound + Valproate | Greater reduction than the sum of individual effects | Yes |
Experimental Protocols
Audiogenic Seizure-Sensitive (AGS) Mouse Model
The AGS mouse model is a genetic model of reflex epilepsy where mice exhibit predictable and severe seizures in response to a high-intensity auditory stimulus.
-
Animals: Frings or DBA/2 strains of audiogenic seizure-susceptible mice are commonly used.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound and valproate are administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses and time points before the auditory stimulus. A vehicle control group receives the same volume of the vehicle solution.
-
Seizure Induction: Individual mice are placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., 110-120 dB) for a fixed duration (e.g., 20-60 seconds).
-
Seizure Scoring: The resulting seizure activity is observed and scored based on a standardized scale that typically includes the following stages: wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest.
-
Data Analysis: The seizure severity scores for each treatment group are compared using appropriate non-parametric statistical tests, such as the Kruskal-Wallis test, due to the ordinal nature of the scoring system.
Isobolographic Analysis for Synergy Determination
Isobolographic analysis is a rigorous method used to determine the nature of the interaction between two drugs (synergistic, additive, or antagonistic).
-
Dose-Response Curves: Initially, dose-response curves are generated for each drug administered alone to determine the ED₅₀ (the dose that produces a 50% maximal effect, e.g., protection from tonic-clonic seizures in 50% of the animals).
-
Isobologram Construction: An isobologram is constructed with the doses of the two drugs plotted on the x and y axes. A line of additivity is drawn by connecting the ED₅₀ values of the two drugs. This line represents all the dose combinations that would be expected to produce an additive effect.
-
Combination Testing: The drugs are then administered in combination at several fixed ratios, and the ED₅₀ for the combination is experimentally determined.
-
Interpretation:
-
If the experimentally determined ED₅₀ of the combination falls significantly below the line of additivity, the interaction is considered synergistic (supra-additive).
-
If the ED₅₀ falls on the line of additivity, the interaction is additive .
-
If the ED₅₀ falls significantly above the line of additivity, the interaction is antagonistic (infra-additive).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Synergy Validation
Caption: Workflow for assessing AED synergy.
Conclusion
The available preclinical evidence strongly suggests a synergistic interaction between this compound and valproate in a rodent model of generalized convulsive seizures. This finding is significant for the development of rational polytherapy strategies in epilepsy, where combining drugs with different mechanisms of action can lead to enhanced efficacy and potentially lower doses, thereby reducing adverse effects. The blockade of T-type calcium channels by this compound complements the broader mechanisms of valproate, offering a promising avenue for future clinical investigation in treatment-resistant epilepsy. Further studies providing detailed quantitative data on this synergy are warranted to fully elucidate the clinical potential of this drug combination.
References
A Comparative Guide to the Pharmacodynamics of Apinocaltamide Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacodynamic properties of Apinocaltamide (also known as ACT-709478), a selective T-type calcium channel blocker, across different species. The information is intended to support research and development efforts in the field of neuroscience, particularly in the context of epilepsy and other neurological disorders.
In Vitro Pharmacodynamics: Potency and Selectivity
This compound is a highly potent blocker of low-voltage-activated T-type calcium channels, specifically targeting the CaV3.1, CaV3.2, and CaV3.3 subtypes.[1] In vitro studies using human recombinant channels have quantified its inhibitory activity, demonstrating nanomolar potency. The compound exhibits significant selectivity for T-type calcium channels over L-type (CaV1.2) and hERG channels, suggesting a favorable safety profile with regard to cardiovascular adverse effects.
| Target Channel | Species | IC50 (nM) |
| CaV3.1 | Human | 6.4 |
| CaV3.2 | Human | 18 |
| CaV3.3 | Human | 7.5 |
| CaV1.2 (L-type) | Human | 2410 |
| hERG | Human | 5500 |
Table 1: In Vitro Inhibitory Potency of this compound on Human Calcium Channels. Data presented as the half-maximal inhibitory concentration (IC50).
In Vivo Pharmacodynamics: Antiseizure Efficacy in Rodent Models
The antiseizure potential of this compound has been evaluated in several well-established rodent models of epilepsy. These studies highlight its efficacy in suppressing seizure activity, particularly in models of absence epilepsy and generalized tonic-clonic seizures.
Absence Seizures:
In two distinct rat models of absence epilepsy, the Wistar Albino Glaxo from Rijswijk (WAG/Rij) rats and the Genetic Absence Epilepsy Rats from Strasbourg (GAERS), orally administered this compound demonstrated significant efficacy in suppressing spike-and-wave discharges (SWDs), a key electroencephalographic hallmark of absence seizures.[1] The potency of this compound in these models was reported to be equivalent or superior to that of first-line anti-absence drugs.[1]
Generalized Convulsive Seizures:
| Seizure Model | Species | Efficacy | Notes |
| Spike-and-Wave Discharges | Rat (WAG/Rij, GAERS) | High | Efficacy equivalent or superior to first-line monotherapy. |
| Generalized Convulsive Seizures | Mouse (AGS, MEST) | Moderate | Effective at reducing seizure severity, but at higher concentrations than required for absence seizures in rats. |
| Focal Onset Seizures | Rat (Amygdala Kindling) | Ineffective | No significant effect on focal onset seizures was observed. |
Table 2: In Vivo Antiseizure Efficacy of this compound in Rodent Models.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects through the selective blockade of T-type calcium channels. These channels play a crucial role in the generation of neuronal burst firing and the synchronization of thalamocortical circuits, which are implicated in the pathophysiology of absence seizures. By inhibiting the influx of calcium through CaV3 channels, this compound dampens neuronal excitability and disrupts the rhythmic and synchronous firing patterns that underlie spike-and-wave discharges.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
The inhibitory activity of this compound on T-type calcium channels is typically determined using the whole-cell patch-clamp technique on cell lines (e.g., HEK293) stably expressing recombinant human CaV3.1, CaV3.2, or CaV3.3 channels.
-
Cell Culture: Cells are cultured under standard conditions and passaged regularly.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed at room temperature. The external solution contains a charge carrier (e.g., BaCl2 or CaCl2) and blockers of other ion channels to isolate the T-type calcium channel currents. The internal pipette solution is formulated to maintain the cell's integrity and ionic balance.
-
Voltage Protocol: T-type calcium currents are elicited by a depolarizing voltage step from a hyperpolarized holding potential (e.g., -100 mV) to a test potential corresponding to the peak current (e.g., -30 mV).
-
Drug Application: this compound is applied at various concentrations to the external solution. The steady-state block is measured at each concentration.
-
Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration. The IC50 value is calculated by fitting the data to a Hill equation.
In Vivo Seizure Models
WAG/Rij and GAERS Rat Models of Absence Epilepsy:
-
Animals: Male WAG/Rij or GAERS rats are used as they spontaneously develop absence-like seizures characterized by SWDs.
-
EEG Recording: Animals are often implanted with cortical electrodes for continuous electroencephalogram (EEG) monitoring to detect SWDs.
-
Drug Administration: this compound is administered orally at different doses.
-
Data Analysis: The number and duration of SWDs are quantified before and after drug administration to determine the efficacy of the compound.
Maximal Electroshock Threshold Test (MEST) in Mice:
-
Animals: Male albino mice are commonly used.
-
Procedure: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic-clonic seizure. The endpoint is typically the tonic extension of the hindlimbs.
-
Drug Administration: this compound is administered at various doses prior to the electrical stimulation.
-
Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.
Audiogenic Seizure-Sensitive (AGS) Mice:
-
Animals: A specific strain of mice that is genetically susceptible to sound-induced (audiogenic) seizures is used.
-
Procedure: Mice are exposed to a high-intensity sound stimulus, which elicits a characteristic sequence of seizure behaviors.
-
Drug Administration: this compound is administered at different doses before the acoustic stimulation.
-
Data Analysis: The ability of the drug to prevent or reduce the severity of the different phases of the seizure is assessed, and an ED50 can be calculated.
Logical Relationship of this compound's Antiseizure Effect
The antiseizure effect of this compound is a direct consequence of its molecular mechanism of action. The logical flow from target engagement to therapeutic outcome is outlined below.
References
Safety Operating Guide
Navigating the Safe Disposal of Apinocaltamide in a Laboratory Setting
Core Principles for Apinocaltamide Disposal
Given the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, laboratory personnel must adhere to general best practices for chemical waste. The primary principle is to manage it as a chemical waste product in accordance with all applicable local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal vendor to ensure full compliance.
Step-by-Step Disposal Protocol for this compound
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Identification and Segregation:
-
This compound waste should be segregated from other waste streams.
-
This includes unused or expired pure compounds, contaminated lab materials (e.g., pipette tips, gloves, vials), and solutions containing this compound.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for this compound waste.
-
The container must be compatible with the chemical properties of this compound.
-
The label should clearly state "Hazardous Waste" and "this compound."
-
-
Disposal of Pure Compound:
-
Do not dispose of solid this compound down the drain or in regular trash.
-
It should be collected in the designated hazardous waste container.
-
-
Disposal of Contaminated Materials:
-
All materials that have come into direct contact with this compound, such as weighing boats, contaminated gloves, and bench paper, should be placed in the designated solid hazardous waste container.
-
-
Disposal of Solutions:
-
Aqueous solutions containing this compound should not be poured down the sink.
-
Collect these solutions in a designated liquid hazardous waste container. Be mindful of potential chemical incompatibilities if mixing with other waste solvents.
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full, arrange for its collection by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for waste pickup requests.
-
Quantitative Data Summary
As no specific quantitative data for this compound disposal was found, the following table provides a general framework for documenting chemical waste for disposal, which should be adapted based on institutional requirements.
| Waste Stream | Container Type | Labeling Requirements | Storage Location | Disposal Vendor |
| Solid this compound Waste | HDPE Drum or Pail | "Hazardous Waste," "this compound, Solid," Date | Designated Waste Accumulation Area | Specify Vendor |
| Liquid this compound Waste | Glass or Poly Bottle | "Hazardous Waste," "this compound, Liquid," Composition | Designated Waste Accumulation Area | Specify Vendor |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The procedures outlined above are based on general best practices for chemical waste management in a laboratory setting.
Logical Relationships in this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow
Essential Safety and Operational Guide for Handling Apinocaltamide
This document provides crucial safety, handling, and disposal information for Apinocaltamide (also known as ACT-709478 and NBI-827104), a selective T-type calcium channel blocker intended for laboratory research purposes. The following guidelines are designed to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on general laboratory safety protocols for handling research-grade chemical compounds. It is imperative to consult your institution's safety officer and to handle this compound with caution, assuming it may have hazardous properties.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation and changed frequently. |
| Eye Protection | Safety glasses with side shields or goggles | Must provide protection from splashes and airborne particles. |
| Body Protection | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume hood or appropriate respirator | When handling the solid compound or preparing solutions, work in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a properly fitted respirator may be required. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: All weighing and solution preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid direct contact with the compound. In case of accidental contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Consult the manufacturer's instructions for specific storage temperature requirements.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.
General Disposal Guidelines:
-
Solid Waste: Collect waste this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
Experimental Protocols and Data
This compound has been investigated for its antiseizure potential in various rodent models of epilepsy.[1] Below are summaries of experimental methodologies and quantitative data from preclinical studies.
Experimental Protocol: Rodent Models of Epilepsy
The efficacy of this compound has been assessed in established rodent models that mimic different types of epileptic seizures.[1]
Objective: To evaluate the antiseizure effects of this compound.
Models and Procedures:
-
WAG/Rij and GAERS Rat Models (Absence Seizures):
-
Animals are administered this compound orally.
-
Electroencephalography (EEG) is used to record and quantify spike-and-wave discharges (SWDs), which are characteristic of absence seizures.
-
The effect of this compound is compared to a vehicle control and standard-of-care antiepileptic drugs.[1]
-
-
Audiogenic Seizure (AGS)-Sensitive Mouse Model (Generalized Convulsive Seizures):
-
Mice are exposed to a high-intensity auditory stimulus to induce seizures.
-
This compound is administered orally prior to the stimulus.
-
The severity of the resulting seizures is scored and compared between treated and control groups.[1]
-
-
Maximal Electroshock Threshold (MEST) Test in Mice (Generalized Convulsive Seizures):
-
An electrical stimulus is delivered to induce a tonic-clonic seizure.
-
The threshold of the electrical current required to induce a seizure is measured with and without this compound treatment.[1]
-
-
Amygdala Kindling Rat Model (Focal Onset Seizures):
-
Rats are surgically implanted with an electrode in the amygdala.
-
Repeated, low-intensity electrical stimulation of the amygdala leads to the progressive development of seizures (kindling).
-
The effect of this compound on the seizure threshold and severity is evaluated in fully kindled animals.
-
Quantitative Data Summary
The following table summarizes the key findings from preclinical studies of this compound.
| Experimental Model | Key Finding |
| WAG/Rij and GAERS Rats | This compound significantly suppressed spike-and-wave discharges, with efficacy comparable or superior to first-line monotherapies for absence seizures. |
| AGS-Sensitive Mice | This compound reduced the severity of generalized convulsive seizures. |
| MEST in Mice | This compound demonstrated efficacy in reducing generalized convulsive seizures, although at higher concentrations. |
| Amygdala Kindling in Rats | This compound did not show a significant effect on focal onset seizures in this model. |
| Combination Therapy (AGS Mice) | This compound exhibited synergistic effects against generalized convulsive seizures when combined with valproate. |
Visualizations
Signaling Pathway of this compound in Epilepsy
This compound is a selective blocker of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3). In certain forms of epilepsy, particularly absence seizures, these channels play a critical role in the generation of abnormal rhythmic brain activity. The diagram below illustrates the proposed mechanism of action.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the general workflow for assessing the efficacy of this compound in rodent models of epilepsy.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
